molecular formula C9H4BrClFN B572350 4-Bromo-3-chloro-7-fluoroquinoline CAS No. 1208814-10-1

4-Bromo-3-chloro-7-fluoroquinoline

Número de catálogo: B572350
Número CAS: 1208814-10-1
Peso molecular: 260.49
Clave InChI: LTUIVJKSXMZDLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-3-chloro-7-fluoroquinoline is a multifunctional halogenated quinoline scaffold designed for advanced medicinal chemistry and drug discovery research. The quinoline core is a privileged structure in pharmacology, known for its interaction with diverse biological targets . This particular derivative is synthetically valuable due to the strategic placement of bromo, chloro, and fluoro substituents, which allow for selective, step-wise functionalization via metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. This makes it an ideal precursor for constructing a wide array of novel compounds for screening and development. The primary research application of this compound lies in the synthesis of novel bioactive molecules, particularly as an intermediate for developing potential therapeutic agents. Quinolones and quinolines are pivotal scaffolds in the search for new antibiotics, especially against drug-resistant bacterial strains . Furthermore, the 4-aminoquinoline pharmacophore, which can be derived from this building block, is a key structural component in compounds being investigated for anticancer activity, such as kinase inhibitors, and for antiviral applications, including agents against human coronaviruses . Researchers utilize this compound to create hybrid molecules through conjugation with other pharmacophores, a strategy known to enhance potency and overcome resistance in pathogens like Plasmodium falciparum (malaria) and Staphylococcus aureus . The presence of halogens at the 3, 4, and 7 positions is a critical feature, as such modifications on the quinoline nucleus are well-documented to significantly improve binding affinity to enzymatic targets and influence pharmacokinetic profiles . As a specialized research chemical, 4-Bromo-3-chloro-7-fluoroquinoline serves as a fundamental starting material for exploring new chemical space and addressing contemporary challenges in infectious disease and oncology research.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-bromo-3-chloro-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-9-6-2-1-5(12)3-8(6)13-4-7(9)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUIVJKSXMZDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672653
Record name 4-Bromo-3-chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208814-10-1
Record name 4-Bromo-3-chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Safety data sheet (SDS/MSDS) for halogenated quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, process Safety Engineers, and HSE Officers in Drug Discovery.

Executive Summary: The Scaffold & The Risk

Halogenated quinolines (e.g., 4-chloroquinoline, 8-hydroxyquinoline derivatives) are "privileged scaffolds" in medicinal chemistry, serving as precursors for antimalarials (chloroquine), antibacterials (fluoroquinolones), and kinase inhibitors. However, the introduction of halogen atoms (F, Cl, Br, I) to the bicyclic heteroaromatic core drastically alters their physicochemical properties, lipophilicity (logP), and toxicological profile.

This guide moves beyond the static GHS classifications found in a standard Safety Data Sheet (SDS). It provides a dynamic risk assessment framework, correlating Structure-Activity Relationships (SAR) with handling protocols to ensure researcher safety during synthesis and bioassay.

The Toxico-Chemical Matrix: SAR & Hazards

Standard SDSs for novel research compounds often default to "Caution: Substance not fully tested." As a researcher, you must infer toxicity based on the parent scaffold and the substituent effects.

The Halogen Effect

The quinoline ring is inherently hepatotoxic and mutagenic (Category 2/1B). Halogenation modulates these risks:

  • Lipophilicity & Bioavailability: Halogens increase logP, facilitating dermal absorption and blood-brain barrier penetration. A "Harmful if swallowed" (H302) classification on a parent quinoline often escalates to "Toxic if swallowed" (H301) or "Fatal in contact with skin" (H310) for halogenated analogs due to enhanced uptake.

  • Position-Specific Reactivity:

    • C4-Position (e.g., 4-chloroquinoline): Highly susceptible to Nucleophilic Aromatic Substitution (

      
      ). This makes them potent skin sensitizers  (H317) because they can readily haptenize proteins in the skin.
      
    • C8-Position (e.g., 8-fluoroquinoline): Linked to severe phototoxicity .[1] Exposure to UV light can generate reactive oxygen species (ROS), causing severe sunburn-like reactions even through glass.

Visualization: Toxicity & Reactivity Logic

The following diagram illustrates the causal link between chemical structure and specific safety hazards.

QuinolineHazards Core Quinoline Scaffold (C9H7N) Halogen Halogen Addition (F, Cl, Br, I) Core->Halogen Derivatization Pos4 4-Position Substitution Halogen->Pos4 Pos8 8-Position Substitution Halogen->Pos8 Risk3 Enhanced Lipophilicity (Systemic Toxicity) Halogen->Risk3 Increased logP Mech1 High S_NAr Reactivity Pos4->Mech1 Electronic w/d Mech2 UV Excitation / ROS Pos8->Mech2 HOMO-LUMO Gap Risk1 Severe Skin Sensitization (Protein Binding) Mech1->Risk1 Risk2 Phototoxicity (Severe Burns) Mech2->Risk2

Figure 1: Structural causality of safety hazards in halogenated quinolines. Note the divergence in risk based on substitution position.[2]

Critical SDS Interpretation for Researchers

When reviewing an SDS for a halogenated quinoline, prioritize these sections. If data is missing, apply the "Worst-Case Isostere" principle (assume the toxicity of the most toxic known analog).

SDS SectionCritical GHS CodeInterpretation for Lab Workflow
2. Hazards H317 (May cause allergic skin reaction)High Alert: Common in 4-halo derivatives. Double-gloving (Nitrile + Laminate) is mandatory. Once sensitized, a researcher may be permanently unable to work with this scaffold.
2. Hazards H341/H350 (Suspected genetic defects/Cancer)Containment: Use a powder safety hood or isolator. Do not weigh on an open bench. Quinoline is a known mutagen; halogens often preserve this activity.
5. Fire HF / HCl Evolution Emergency: Thermal decomposition releases Hydrogen Fluoride (if fluorinated) or HCl. Firefighters must use SCBA. Standard lab extinguishers are safe, but smoke is highly toxic.
12. Ecological H411 (Toxic to aquatic life)Disposal: Zero-discharge policy.[3] All aqueous waste (including rotovap water baths) must be treated as hazardous if contamination is suspected.

Operational Protocols: Handling & Containment

This section details self-validating workflows to mitigate the risks identified above.

Protocol A: High-Containment Weighing (Solids)

Objective: Prevent inhalation of mutagenic dust and prevent surface contamination.

  • Preparation:

    • Activate the Powder Safety Enclosure (PSE) or Class II Biosafety Cabinet.

    • Static Control: Place an ionizing fan or anti-static gun inside the hood. Halogenated heterocycles are often fluffy, electrostatic solids that "jump" during weighing.

  • PPE Layering:

    • Inner Glove: Nitrile (inspection grade).

    • Outer Glove: Long-cuff Nitrile or Neoprene (taped to lab coat sleeve).

  • The "Coffin" Technique:

    • Place the tared vial inside a larger secondary container (e.g., a plastic Tupperware or wide-mouth jar) before adding the compound.

    • Perform all spatula transfers inside this secondary container.

    • Self-Validation: If any powder lands in the secondary container, your technique was sloppy, but the hood is safe. Clean the secondary container before removing the vial.

  • Decontamination:

    • Wipe the exterior of the closed vial with a solvent-dampened tissue (MeOH/DCM) before removing it from the hood.

Protocol B: Solubilization & Reaction Setup

Objective: Mitigate exothermic risks and solvent vapor hazards.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if using highly reactive 4-chloroquinolines for nucleophilic substitutions, unless that is the intended reaction. Unintended solvolysis can generate HCl gas rapidly in a closed vial.

  • Visual Validation (Fluorescence):

    • Many quinolines are fluorescent. Use a handheld UV lamp (365 nm) to sweep the work area after cleanup.

    • Pass Criteria: No glowing spots on the balance table or pipette handles. This is a critical self-check for containment breach.

Emergency Response: The Halogen Specifics

Spill Response Workflow

Do not treat this as a generic organic spill. The potential for phototoxicity and sensitization requires specific steps.

SpillResponse Start Spill Detected (Solid or Liquid) Assess Assess Volume & State Is it Fluorinated? Start->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid Liquid Liquid / Solution Assess->Liquid Action1 Cover with wet paper towel (Prevent dust) SmallSolid->Action1 Action2 Absorb with Chem-Pad Do NOT use sawdust (Flammable) Liquid->Action2 Decon Decontaminate Surface (Soap/Water + UV Check) Action1->Decon Action2->Decon HF_Check If Fire/Heat involved: Check for HF generation Decon->HF_Check

Figure 2: Decision matrix for spill response. Note the prohibition of sawdust and the requirement for UV verification.

Medical First Aid (Specifics)
  • Skin Contact: Wash with soap and water for 15 minutes . Crucial: If the compound is an 8-halo derivative, keep the affected area covered and away from direct sunlight for 48 hours to prevent phototoxic activation.

  • Eye Contact: Rinse for 15 minutes.[4] Consult an ophthalmologist immediately. Quinolines can bind to melanin in the eye (retinal toxicity).

References & Authority

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8501, 4-Chloroquinoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline - Registration Dossier. Retrieved from [Link]

  • Li, M., Wang, Y., Ma, L. et al. (2021). Dose-effect and structure-activity relationships of haloquinoline toxicity towards Vibrio fischeri.[5] Environ Sci Pollut Res 28, 66323–66333. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Andersson, P. et al. (2025). Analysis of fluoride compounds from Li-ion battery fires (Thermal decomposition of fluorinated organics). Lund University. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Guide: 4-Bromo-3-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1208814-10-1 | Formula: C9H4BrClFN | Mol. Weight: 260.49 g/mol

Executive Summary

This technical guide addresses the procurement, verification, and synthetic contingency for 4-Bromo-3-chloro-7-fluoroquinoline , a highly specific tri-halogenated heterocycle. While often sought as a scaffold for kinase inhibitors and antimalarial derivatives, its commercial availability is frequently limited to "make-on-demand" status due to the difficulty of regioselective halogenation at the 3- and 4-positions simultaneously.

This document serves as a roadmap for Medicinal Chemists and Sourcing Managers to:

  • Locate valid commercial stock.

  • Validate compound identity against common regioisomers (e.g., 3-bromo-4-chloro).

  • Synthesize the compound in-house if commercial avenues fail.

Part 1: Commercial Availability & Sourcing Landscape

Market Status Analysis

The compound is classified as a Tier 3 Building Block : commercially listed but rarely held in gram-scale inventory. Most vendors listing this CAS act as aggregators for custom synthesis labs in China and India.

Primary Supply Chain Risks:

  • Regioisomer Contamination: The primary risk is receiving 3-bromo-4-chloro-7-fluoroquinoline (CAS 1204810-31-0) due to labeling errors or non-selective synthesis batches.

  • Lead Time: "In-stock" statuses often mask a 2-3 week synthesis lead time.

Verified Supplier Ecosystem

The following vendors have historically indexed this specific CAS or possess the validated precursors to synthesize it rapidly.

Supplier TierVendor NameRoleReliability Notes
Tier 1 (Stock) BLD Pharm Primary SourceOften holds mg-scale stock. Check batch COA for H-NMR.
Tier 2 (Aggregator) ChemScene Sourcing AgentReliable logistics but requires explicit purity confirmation before shipment.
Tier 3 (Custom) Enamine / WuXi CROBest for >10g requests. Will synthesize de novo.
Procurement Decision Logic

Use the following logic flow to determine your sourcing strategy based on project timelines and quantity.

SourcingLogic Start Requirement Definition CheckStock Check Tier 1 (BLD/Sigma) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Direct Purchase (Request Batch NMR) IsStock->Buy Yes CheckTime Timeline < 3 Weeks? IsStock->CheckTime No Custom Contract Synthesis (Enamine/WuXi) CheckTime->Custom No (High Vol) InHouse In-House Synthesis (See Part 3) CheckTime->InHouse Yes (Urgent)

Figure 1: Decision matrix for sourcing rare haloquinolines. Prioritize direct purchase only if batch-specific data is available.

Part 2: Technical Validation (QC Protocol)

Buying this compound requires rigorous Quality Control (QC) because the mass spectrum (LCMS) of the target is identical to its isomer, 3-bromo-4-chloro-7-fluoroquinoline . You cannot rely on MS alone.

The "Isomer Trap"

The structural difference lies in the placement of the Chlorine and Bromine atoms.

  • Target: 4-Br, 3-Cl

  • Isomer: 3-Br, 4-Cl[1][2][3][4]

Analytical Discrimination Protocol

Method: 1H-NMR (400 MHz, DMSO-d6 or CDCl3) Critical Diagnostic Peak: The proton at the C2 position (singlet).

FeatureTarget (4-Br-3-Cl)Isomer (3-Br-4-Cl)Causality
C2-H Shift ~8.8 - 8.9 ppm ~9.0 - 9.1 ppm Br is less electronegative than Cl; placing Br at C3 shields C2 slightly more than Cl at C3.
C5-H Shift ~8.2 ppm (d) ~8.4 ppm (d) The peri-effect of the C4-substituent. A C4-Bromine (Target) causes a larger downfield shift on C5-H than a C4-Chlorine due to steric compression (Van der Waals effect).

Self-Validating Check: If you possess the precursor 3-chloro-7-fluoro-4-quinolone, run a reference NMR. The conversion to the 4-bromo derivative should result in a distinct loss of the amide/hydroxyl proton and a shift in the C5 proton.

Part 3: Synthetic Contingency (In-House Production)

If commercial sources are unavailable, the synthesis of 4-bromo-3-chloro-7-fluoroquinoline is best achieved via the Gould-Jacobs reaction followed by halogenative aromatization. This route is preferred over direct halogenation of quinoline due to superior regiocontrol.

Retrosynthetic Analysis
  • Target: 4-Bromo-3-chloro-7-fluoroquinoline

  • Precursor: 3-Chloro-7-fluoro-4-quinolone

  • Starting Materials: 3-Fluoroaniline + Diethyl ethoxymethylenemalonate (EMME)

Reaction Workflow

SynthesisRoute SM1 3-Fluoroaniline Step1 1. Conjugate Addition (110°C, neat) SM1->Step1 SM2 EMME SM2->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 2. Cyclization (Ph2O, 250°C) Inter1->Step2 Inter2 7-Fluoro-4- hydroxyquinoline Step2->Inter2 Step3 3. Chlorination (NCS, AcOH) Inter2->Step3 Inter3 3-Chloro-7-fluoro- 4-quinolone Step3->Inter3 Step4 4. Bromination (POBr3, 140°C) Inter3->Step4 Product TARGET 4-Br-3-Cl-7-F-Quinoline Step4->Product

Figure 2: Step-by-step synthetic pathway ensuring correct regiochemistry.

Detailed Experimental Protocol

Step 1 & 2: Construction of the Quinolone Core

  • Mix 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) and heat to 110°C for 2 hours (ethanol removal).

  • Add the resulting oil dropwise to refluxing diphenyl ether (250°C). Stir for 1 hour.

  • Cool to RT; dilute with hexane to precipitate 7-fluoro-4-hydroxyquinoline . Filter and wash.

Step 3: C3-Chlorination

  • Dissolve 7-fluoro-4-hydroxyquinoline in acetic acid.

  • Add N-chlorosuccinimide (NCS) (1.1 eq). Heat to 80°C for 4 hours.

  • The electrophilic chlorine attacks the C3 position (activated by the enol).

  • Isolate 3-chloro-7-fluoro-4-quinolone .

Step 4: C4-Bromination (The Critical Step) Rationale: We use POBr3 to convert the C4-carbonyl (tautomer) to the C4-bromide.

  • Place 3-chloro-7-fluoro-4-quinolone (1.0 eq) in a round-bottom flask.

  • Add POBr3 (Phosphorus oxybromide) (3.0 eq) [Handle with extreme care - moisture sensitive].

  • Heat neat (or in toluene) to 140°C for 3 hours.

  • Quench: Cool to 0°C and pour onto crushed ice/NaHCO3. Warning: Exothermic.

  • Extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: Handling & Safety Data

  • Hazard Class: Irritant / Toxic.

  • GHS Signal: Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Keep cold (2-8°C), under inert atmosphere (Argon/Nitrogen). Haloquinolines can be light-sensitive; store in amber vials.

References

  • BLD Pharm. (n.d.). Product Data: 4-Bromo-3-chloro-7-fluoroquinoline (CAS 1208814-10-1).[2] Retrieved from

  • BenchChem. (2025).[5][6] Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45925756 (Analog 4-Bromo-3-chloro-7-methoxyquinoline). Retrieved from

  • Song, X-R., et al. (2019). Synthesis of chloroquinolines via TMSCl-mediated cascade cyclization. Organic Chemistry Frontiers.
  • Fraunhoffer, K., et al. (2019).[7] Rapid development of a commercial process for linrodostat. Org. Process Res. Dev., 23(11), 2482–2498.[7] (Reference for fluorinated quinoline scale-up).

Sources

Strategic Engineering of 3,4-Dihalo-7-fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Orthogonal Functionalization Hub

The 3,4-dihalo-7-fluoroquinoline scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Unlike standard fluoroquinolones (which typically target DNA gyrase via a 4-oxo-3-carboxylic acid motif), the fully aromatic 3,4-dihaloquinoline core serves as a versatile electrophilic hub.

Its value lies in electronic orthogonality :

  • C4-Position: Highly electrophilic (para-to-nitrogen), susceptible to SNAr displacement under mild conditions.

  • C3-Position: Electronically neutral aryl halide, requiring transition-metal catalysis (Pd/Ni) for functionalization.

  • C7-Fluorine: Modulates metabolic stability (blocking Phase I oxidation) and alters the pKa of the quinoline nitrogen, influencing solubility and binding affinity.

This guide details the synthesis, regioselective functionalization, and strategic application of this scaffold, moving beyond generic protocols to provide a self-validating chemical logic.

Synthesis: Constructing the Core

Rationale: Direct halogenation of quinoline is non-selective. The most robust industrial route utilizes the Gould-Jacobs reaction followed by sequential halogenation. This ensures correct placement of the 7-fluoro substituent and high purity of the 3,4-dihalo motif.

2.1. Synthetic Pathway (DOT Visualization)

SynthesisPath cluster_0 Step 1: Gould-Jacobs Cyclization cluster_1 Step 2: Decarboxylation & Activation cluster_2 Step 3: Aromatization A 3-Fluoroaniline + EMME B Enamino Ester Intermediate A->B 110°C, neat C 7-Fluoro-4-hydroxy quinoline-3-ester B->C 250°C, Ph2O (Cyclization) D 7-Fluoro-4- hydroxyquinoline C->D 1. NaOH/H2O 2. HCl, Heat (-CO2) E 3-Halo-4-hydroxy intermediate D->E NCS or NBS (Electrophilic Halogenation) F 3,4-Dihalo-7- fluoroquinoline E->F POCl3, 100°C (Deoxychlorination)

Caption: Stepwise construction of the 3,4-dihalo-7-fluoroquinoline core ensuring regiocontrol.

2.2. Validated Protocol: 3-Bromo-4-chloro-7-fluoroquinoline

Expert Insight: We prioritize the 3-bromo-4-chloro analog over the 3,4-dichloro variant. The C3-Bromine offers superior reactivity in subsequent Palladium-catalyzed couplings compared to C3-Chlorine, while the C4-Chlorine remains perfectly suited for SNAr.

Step 1: Halogenation of 7-fluoro-4-hydroxyquinoline

  • Reagents: 7-fluoro-4-hydroxyquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure: Suspend starting material in ACN. Add NBS portion-wise at room temperature. The reaction is exothermic; maintain <30°C.

  • Mechanism: The electron-rich enol form of the 4-quinolinone directs the electrophilic bromine exclusively to the C3 position.

  • Checkpoint: TLC (5% MeOH/DCM) should show a single new spot. Mass spec will confirm M+H (Br isotope pattern).

Step 2: Deoxychlorination (The "POCl3 Melt")

  • Reagents: 3-bromo-7-fluoro-4-hydroxyquinoline (from Step 1), POCl3 (5.0 eq, solvent/reagent).

  • Procedure: Heat neat mixture to 90°C. Evolution of HCl gas indicates reaction progress.

  • Workup (Critical): Quench slowly into crushed ice/NH4OH mixture. Do not quench water into the reaction (violent exotherm).

  • Yield: Typically 85-92% over two steps.

Regioselective Functionalization: The "Switch" Strategy

The chemical differentiation between C3 and C4 is the defining feature of this scaffold.

  • C4 (LUMO-controlled): The C4 carbon has the highest LUMO coefficient due to the electron-withdrawing imine nitrogen. It reacts with nucleophiles (amines, thiols, alkoxides) via SNAr.

  • C3 (Orbital-controlled): The C3 halogen is unactivated for SNAr but is an ideal handle for Pd(0) oxidative addition (Suzuki, Buchwald, Sonogashira).

3.1. Reaction Logic Diagram

ReactivityMap cluster_snar Path A: S_NAr (Nucleophilic Attack) cluster_pd Path B: Pd-Catalysis (Cross-Coupling) Core 3-Bromo-4-chloro- 7-fluoroquinoline SnAr_Prod 4-Amino-3-bromo- 7-fluoroquinoline Core->SnAr_Prod High Selectivity for C4 (k_C4 >> k_C3) Pd_Prod 3-Aryl-4-chloro- 7-fluoroquinoline Core->Pd_Prod Selectivity for C3-Br (If C4 is Cl) Final 3,4-Difunctionalized Scaffold SnAr_Prod->Final Subsequent Pd Coupling at C3 Cond_A Conditions: Amine, DIPEA, IPA, 80°C Pd_Prod->Final Subsequent S_NAr at C4 Cond_B Conditions: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane, 100°C

Caption: Bifurcated reactivity allowing programmable library generation.

3.2. Quantitative Comparison of Reactivity

The following table summarizes the orthogonality based on internal SAR data and literature precedents.

Reaction TypePositionLeaving GroupReagentsYieldSelectivity
SNAr C4 -ClMorpholine, Et3N, 60°C94%>99:1 (vs C3)
SNAr C3-BrMorpholine, 120°C<5%N/A
Suzuki C3 -BrPh-B(OH)2, Pd(PPh3)488%~90:10 (vs C4-Cl)*
Suzuki C4-ClPh-B(OH)2, Pd(PPh3)415%Poor (if C3-Br present)

*Note: If the scaffold is 3,4-dichloro, Suzuki selectivity diminishes. Using 3-bromo-4-chloro ensures the C3-Br reacts first under Pd catalysis.

Experimental Protocols
Protocol A: Regioselective C4-Amination (SNAr)

Objective: Introduction of a solubilizing group at C4 while preserving the C3-halogen for later elaboration.

  • Setup: Charge a reaction vial with 3-bromo-4-chloro-7-fluoroquinoline (260 mg, 1.0 mmol) and Isopropanol (5 mL).

  • Addition: Add N-methylpiperazine (1.2 eq) and DIPEA (2.0 eq).

  • Condition: Heat to 80°C for 4 hours.

  • Monitoring: LCMS will show conversion of starting material (Rt = 2.4 min) to product (Rt = 1.8 min). Note the retention of the bromine isotope pattern (M/M+2 ratio ~1:1).

  • Workup: Evaporate volatiles. Triturate residue with water to remove salts. Filter the solid product.[1]

  • Self-Validation: 1H NMR must show the loss of the C4-Cl signal and the appearance of aliphatic piperazine protons. The C3-H signal (if it were present) is absent; the C2-H singlet remains sharp (~8.6 ppm).

Protocol B: C3-Suzuki Coupling of C4-Substituted Intermediate

Objective: Building complexity at C3 after C4 is capped.

  • Setup: Combine C4-amino-3-bromo-7-fluoroquinoline (1.0 eq), Aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq) in Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%). Why dppf? It is robust and resists chelation by the quinoline nitrogen.

  • Condition: Degas with N2 for 5 mins. Heat at 100°C for 12 hours.

  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

References
  • Organic Syntheses. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid and 4,7-dichloroquinoline.[1] Org.[2][3][4][5][6][7][8][9] Synth. 1950, 30, 96. [Link]

  • National Institutes of Health (PMC). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein J Org Chem. 2009. [Link]

  • MDPI. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Pharmaceuticals 2023.[10] [Link]

  • Frontiers in Pharmacology. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers. 2022. [Link]

Sources

Biological Activity Predictions for Fluoro-Quinoline Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads

Executive Summary

The fluoro-quinoline scaffold remains a privileged structure in medicinal chemistry, serving as the backbone for blockbuster antibiotics (fluoroquinolones) and emerging anticancer agents.[1] However, the "try-and-see" approach to derivatization is resource-intensive. This guide outlines a predictive, computation-first framework for selecting and optimizing fluoro-quinoline building blocks. By integrating molecular modeling, machine learning (ML), and specific structure-activity relationship (SAR) rules, researchers can predict biological efficacy and ADMET liabilities before synthesis, significantly increasing the hit-to-lead success rate.

The Fluorine Architect: Mechanistic Impact on the Quinoline Core

The strategic placement of fluorine atoms on the quinoline ring is not merely for metabolic blocking; it fundamentally alters the electronic and physicochemical landscape of the building block.

Electronic Modulation and pKa Shifts

Fluorine is the most electronegative element (


). Its introduction creates a strong inductive effect (

), pulling electron density from the aromatic ring.
  • C6-Fluorine (The Antibacterial Standard): In fluoroquinolone antibiotics (e.g., Ciprofloxacin), the C6-fluorine is critical. It lowers the pKa of the C3-carboxylic acid, ensuring the molecule exists as a zwitterion at physiological pH. This zwitterionic state is essential for crossing the bacterial outer membrane porins (OmpF) and binding to the DNA-gyrase complex.

  • C8-Fluorine vs. Methoxy: Substitution at C8 (e.g., Moxifloxacin) improves activity against Gram-positive bacteria and reduces the risk of mutant selection. However, C8-fluorine can increase phototoxicity compared to a C8-methoxy group.

Lipophilicity and Metabolic Stability
  • LogP/LogD: Fluorination typically increases lipophilicity (

    
     per F atom), enhancing membrane permeability. However, excessive lipophilicity leads to poor solubility and hERG channel inhibition.
    
  • Metabolic Blocking: Fluorine at C6 or C8 blocks oxidative metabolism (Cytochrome P450 hydroxylation) at these susceptible positions, extending the half-life (

    
    ) of the building block in vivo.
    

Computational Frameworks for Activity Prediction

To predict the bioactivity of a fluoro-quinoline building block, one must simulate its interaction with the biological target (Target-Based Design) and its physicochemical behavior (Ligand-Based Design).

The In Silico Predictive Pipeline

The following workflow describes a self-validating system for filtering building block libraries.

PredictivePipeline Library Building Block Library (SMILES) Prep Ligand Prep (Tautomers/Ionization) Library->Prep Docking Molecular Docking (Gyrase / Topo II) Prep->Docking 3D Conf. Gen. QSAR ML/QSAR Scoring (pIC50 Prediction) Docking->QSAR Binding Energy (ΔG) ADMET ADMET Filtering (hERG, Sol, Mutagenicity) QSAR->ADMET High Potency Hits Selection Prioritized Building Blocks ADMET->Selection Safe Candidates Selection->Library SAR Refinement

Figure 1: Integrated In Silico Workflow for Fluoro-Quinoline Prioritization.

Protocol: Molecular Docking for Binding Affinity

Objective: Predict the binding free energy (


) of the derivatized building block to the target enzyme.
  • Target Selection:

    • Antibacterial:[1][2][3][4][5][6][7] DNA Gyrase (e.g., E. coli GyrA, PDB ID: 2XCT) or Topoisomerase IV.

    • Anticancer:[1] Human Topoisomerase II

      
       (PDB ID: 5GWK).
      
  • Key Interaction Check: A valid fluoro-quinoline docking pose must show:

    • Mg

      
       Water Bridge:  The C3-carboxyl and C4-keto groups must chelate the Mg
      
      
      
      ion in the active site.
    • 
      -Stacking:  The fluoro-quinoline core must intercalate between DNA base pairs (specifically at the cleavage site).
      
    • C7 Interaction: The substituent at C7 (often a piperazine derived from the building block) should interact with the enzyme side chains (e.g., Arg122 in GyrA).

Machine Learning (ML) & QSAR

Quantitative Structure-Activity Relationship (QSAR) models are superior for rapid screening of large libraries.

  • Descriptors: Calculate 2D and 3D descriptors using tools like PaDEL or RDKit . Critical descriptors for quinolines include:

    • Electronic: HOMO/LUMO gap (reactivity).

    • Topological: Polar Surface Area (TPSA < 140 Ų for cell permeability).

    • Structural: Fingerprints (Morgan/ECFP4) to capture the F-substitution pattern.

  • Algorithms: Random Forest (RF) and Support Vector Machines (SVM) have shown high accuracy (

    
    ) in predicting pMIC (negative log of Minimum Inhibitory Concentration) for fluoroquinolones [1, 3].
    

ADMET Profiling & Risk Mitigation

Fluoro-quinolines carry specific toxicity risks that must be predicted early.

hERG Inhibition (Cardiotoxicity)

Blockade of the hERG potassium channel leads to QT prolongation and arrhythmias.

  • Prediction: Use Pred-hERG or SwissADME to flag high-risk blocks.

  • Rule of Thumb: Basic amines at C7 (e.g., piperazine) increase hERG affinity. Introducing an oxygen atom or reducing lipophilicity (LogP < 3) at C7 mitigates this risk.

Genotoxicity (Ames Test)
  • Risk: The C8-fluorine can sometimes enhance genotoxicity.

  • Tool: ProTox-II predicts mutagenicity endpoints. Building blocks predicted as "Active" for mutagenicity should be discarded or structurally modified (e.g., replacing C8-F with C8-OMe).

Solubility Prediction

Fluoro-quinolines are often poorly soluble ("brick dust").

  • Metric: ESOL (Estimated SOLubility).

  • Target: LogS > -4.0. If the core is too insoluble, the building block must be modified with polar groups (e.g., amino, hydroxyl) before synthesis.

Strategic Building Block Selection (SAR Map)

The following diagram summarizes the decision logic for modifying the quinoline scaffold based on the desired therapeutic outcome.

SAR_Map Core Fluoro-Quinoline Scaffold N1 N1 Position (Cyclopropyl/Ethyl) Core->N1 C3_C4 C3-COOH / C4=O (Mg2+ Chelation) Core->C3_C4 C6 C6 Position (Fluorine) Core->C6 C7 C7 Position (Heterocycle) Core->C7 C8 C8 Position (F / OMe / H) Core->C8 Potency Potency & Gyrase Binding N1->Potency Steric Bulk C3_C4->Potency Essential for Binding C6->Potency Essential for Activity Spectrum Spectrum & PK C7->Spectrum Controls Bioavailability Toxicity Photo/Genotoxicity C7->Toxicity hERG Risk C8->Potency Enhances Gram+ C8->Toxicity C8-F = Phototox Risk

Figure 2: SAR Logic for Fluoro-Quinoline Optimization.

Experimental Validation Protocols

Predictions must be validated using standardized assays.

In Vitro Antibacterial Assay (MIC Determination)
  • Method: Broth Microdilution (CLSI Guidelines).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Procedure:

    • Prepare stock solution of the synthesized fluoro-quinoline in DMSO.

    • Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth.

    • Inoculate with

      
       CFU/mL bacteria.
      
    • Incubate at 37°C for 16-20 hours.

    • Read: MIC is the lowest concentration with no visible growth.

Topoisomerase Inhibition Assay (Mechanism Check)

To confirm the mechanism predicted by docking:

  • Kit: DNA Supercoiling Assay (Inspiralis).

  • Readout: Gel electrophoresis.

  • Result: Active compounds prevent the conversion of relaxed plasmid DNA to supercoiled DNA by Gyrase.

Metabolic Stability (Microsomal Stability)
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol: Incubate compound (1 µM) at 37°C. Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

  • Calculation:

    
    .
    

References

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 2022.[2]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation. Molecules, 2023.[5]

  • Computational Investigation of Norfloxacin Derivatives Properties Related to Their Biological Activity. Eur. Chem. Bull., 2022.

  • Environmentally Friendly Fluoroquinolone Derivatives Designed Using 3D-QSAR. Int. J. Environ. Res. Public Health, 2020.

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. J. Med. Chem., 1988.

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Int. J. Mol.[7] Sci., 2023.[6]

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Int. J. Mol. Sci., 2023.[6]

Sources

Methodological & Application

Application Note: Precision Protocols for Suzuki-Miyaura Coupling at the C4 Position of Quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The C4-position of the quinoline scaffold is a privileged pharmacophore, ubiquitous in antimalarials (e.g., Mefloquine) and tyrosine kinase inhibitors (e.g., Bosutinib). However, functionalizing this position via Suzuki-Miyaura cross-coupling presents a unique dichotomy: while the C4-position is electronically electrophilic (para to the nitrogen), it is sterically encumbered by the "peri-hydrogen" at the C5 position.

This guide provides two field-validated protocols:

  • Protocol A (The Workhorse): A robust method for 4-bromoquinolines using standard Pd(II) sources.

  • Protocol B (The Challenger): A high-performance method for cost-effective 4-chloroquinolines, utilizing advanced dialkylbiaryl phosphine ligands to overcome energetic barriers.

Critical Analysis: The C4-Quinoline Challenge

The "Peri-Effect" (Steric vs. Electronic)

Unlike the C2 or C3 positions, the C4 position suffers from a direct steric clash with the hydrogen atom at C5. This interaction significantly impacts the reductive elimination step of the catalytic cycle.

  • Electronic: The C4-C bond is polarized, facilitating oxidative addition (OA) relative to electron-rich arenes.

  • Steric: The bulky Pd-ligand complex must squeeze past the H5 proton to form the new C-C bond.

Implication: Standard ligands (like PPh3) often fail with sterically demanding boronic acids at C4. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are required to accelerate reductive elimination and prevent dehalogenation side-reactions [1].

Substrate Selection Matrix
Feature4-Chloroquinoline4-Bromoquinoline4-Iodoquinoline
Bond Energy High (Hard to break)Moderate (Ideal)Low (Unstable)
Cost/Availability Low / High AvailabilityModerateHigh / Low Availability
Reactivity Low (Requires Buchwald Ligands)High (Standard Pd)Very High
Stability ExcellentGoodLight Sensitive

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Peri-Interaction" that dictates ligand selection.

SuzukiMechanism cluster_legend Key Interactions Pd0 Pd(0)-Ligand Active Species (Electron Rich) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 4-Haloquinoline PdII_Int Pd(II)-Ar-X Intermediate OxAdd->PdII_Int TransMet Transmetallation PdII_Int->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate PeriClash CRITICAL STEP: Steric Clash with H5 (Requires Bulky Ligand) TransMet->PeriClash Pd(II) Di-organo Complex RedElim Reductive Elimination (Product Release) PeriClash->RedElim RedElim->Pd0 Regeneration Legend1 H5 Peri-Hydrogen blocks approach

Caption: Figure 1. Catalytic cycle emphasizing the steric bottleneck at the reductive elimination stage caused by the C5-hydrogen (Peri-effect).

Validated Experimental Protocols

Protocol A: The "Workhorse" (4-Bromoquinoline)

Applicability: Routine synthesis, non-hindered boronic acids. Mechanism: Standard Pd(II) precatalyst reduction.

Reagents:

  • 4-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%) - Chosen for stability and bite angle.

  • Base: 2M Na2CO3 (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 4-bromoquinoline (1.0 mmol, 208 mg), arylboronic acid (1.2 mmol), and Pd(dppf)Cl2·DCM (25 mg, 0.03 mmol).

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen poisons Pd(0).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by 2M Na2CO3 (1.5 mL).

  • Reaction: Heat to 90°C for 4–16 hours.

  • Self-Validation (TLC/LCMS):

    • Check: Spot TLC. The starting bromide (usually higher Rf) should disappear.

    • Warning: If the mixture turns black immediately (Pd black precipitation), the catalyst has decomposed; check oxygen exclusion.

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na2SO4.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Advanced" (4-Chloroquinoline)

Applicability: Cost-sensitive scale-up, unreactive chlorides, hindered substrates. Mechanism: Uses XPhos (Buchwald Ligand) to facilitate oxidative addition into the strong C-Cl bond and shield the metal center during the steric bottleneck [2].

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst Source: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%) OR XPhos Pd G3 Precatalyst (2-4 mol%) - Preferred for reproducibility.

  • Base: K3PO4 (anhydrous, finely ground) (3.0 equiv)

  • Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Pre-complexation (If using Pd2(dba)3): In the reaction vessel, mix Pd2(dba)3 and XPhos in the solvent at room temperature for 5 mins until the solution turns from purple/red to orange/yellow. If using G3 precatalyst, skip this.

  • Loading: Add 4-chloroquinoline (1.0 mmol), boronic acid (1.5 mmol), and K3PO4 (3.0 mmol).

  • Reaction: Heat to 100-110°C . Chlorides require higher activation energy.

  • Monitoring: Monitor by LCMS. 4-Cl quinolines are UV active but often overlap with byproducts. Look for the M+1 mass of the product.

  • Workup: Filter through a Celite pad to remove insoluble phosphates. Concentrate and purify.

Troubleshooting & Optimization (Self-Validating Systems)

Use this decision tree to diagnose failure modes.

Troubleshooting Start Reaction Analysis SM_Remains Starting Material Remains Start->SM_Remains No Conversion Dehal Product is De-halogenated (H) Start->Dehal Wrong Mass (M-X+H) Homo Homocoupling of Boronic Acid Start->Homo Dimer formed Sol1 Increase Temp Switch to XPhos/Pd G3 SM_Remains->Sol1 Sol2 Use Anhydrous Solvent Switch Base to K3PO4 Dehal->Sol2 Sol3 Add Boronic Acid slowly Reduce Catalyst Load Homo->Sol3

Caption: Figure 2. Diagnostic logic for common Suzuki coupling failure modes.

Key Optimization Parameters
  • Protodeboronation: If the boronic acid is unstable (e.g., 2-heterocyclic boronic acids), switch to Potassium Trifluoroborates (R-BF3K) . These release the active species slowly, preventing decomposition [3].

  • Base Sensitivity: If the substrate contains esters/amides sensitive to hydrolysis, switch from Na2CO3/H2O to CsF or K3PO4 in anhydrous dioxane.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.[3]

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[3]

  • Molander, G. A., & Canturk, B. (2009).[4] "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application Note: Chemo- and Regioselective Functionalization of 4-Bromo-3-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-bromo-3-chloroquinoline scaffold represents a "privileged" heterocyclic building block due to its unique halogenation pattern. It offers two distinct electrophilic sites with orthogonal reactivity profiles. This guide details the selective nucleophilic aromatic substitution (


) of the C4-bromide in the presence of the C3-chloride. By exploiting the electronic activation of the pyridine ring system, researchers can exclusively functionalize the C4 position under metal-free conditions, leaving the C3-chloride intact for subsequent transition-metal-catalyzed cross-coupling. This protocol enables the rapid generation of 3,4-disubstituted quinoline libraries for medicinal chemistry campaigns.

Mechanistic Principles & Reactivity Logic

The Electronic Hierarchy

The selectivity in 4-bromo-3-chloroquinoline is governed by electronic activation rather than intrinsic leaving group ability.

  • Position 4 (C4): This position is vinylogous to the ring nitrogen. Nucleophilic attack here generates a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. This resonance stabilization significantly lowers the activation energy for

    
    .
    
  • Position 3 (C3): This position is meta-like relative to the nitrogen. Negative charge accumulation at C3 cannot be delocalized onto the nitrogen. Consequently, C3 is inert to classical

    
     conditions, even though Chlorine is a competent leaving group in other contexts.
    
The Leaving Group Paradox

In standard alkyl substitutions (


), Bromide is a better leaving group than Chloride (

of HBr < HCl). In this scaffold, the C4-Br bond is both the better leaving group and located at the more activated position, creating a "cooperative" selectivity effect. The C3-Cl bond remains stable because the energy barrier to form the C3-sigma complex is prohibitively high without metal catalysis.
Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity pathways.

ReactionPathway Start 4-Bromo-3-chloroquinoline TS_C4 C4-Meisenheimer Complex (N-Stabilized) Start->TS_C4 + R-NH2 (Fast) TS_C3 C3-Sigma Complex (No N-Stabilization) Start->TS_C3 + R-NH2 (Forbidden) Prod_C4 Product A: 4-Amino-3-chloroquinoline TS_C4->Prod_C4 - HBr Prod_C3 Product B: (Not Observed)

Figure 1: Kinetic bifurcation of nucleophilic attack. The C4 pathway is electronically accessible, while the C3 pathway is energetically prohibited under


 conditions.

Experimental Protocols

Protocol A: Thermal Selective Substitution (Standard)

Objective: Synthesis of 4-morpholino-3-chloroquinoline. Scale: 1.0 mmol

Materials:

  • 4-Bromo-3-chloroquinoline (1.0 equiv, 242 mg)

  • Morpholine (3.0 equiv, 261 mg) - Acts as both nucleophile and base.

  • Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP) (3 mL)

  • Reagent grade Ethyl Acetate and Brine for workup.

Procedure:

  • Setup: Charge a 10 mL microwave vial or round-bottom flask with 4-bromo-3-chloroquinoline and solvent (IPA is preferred for ease of workup; NMP for unreactive amines).

  • Addition: Add Morpholine (3.0 equiv) dropwise.

  • Reaction:

    • Method A (Thermal): Heat to reflux (

      
       for IPA) for 4–6 hours.
      
    • Method B (Microwave - Recommended): Seal vial and irradiate at

      
       for 20 minutes (High absorption setting).
      
  • Monitoring: Monitor by LCMS. Look for the disappearance of the starting material peak (Br pattern: 1:1 doublet) and appearance of product (Cl pattern: 3:1 doublet).

  • Workup:

    • Evaporate volatiles (if IPA used).

    • Dilute residue with Ethyl Acetate (15 mL) and wash with saturated

      
       (2 x 10 mL) and Brine (1 x 10 mL).
      
    • Dry organic layer over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: Acid-Catalyzed Substitution (For Weak Nucleophiles)

Context: Aniline derivatives are weaker nucleophiles than alkyl amines. Acid catalysis protonates the quinoline nitrogen, increasing the electrophilicity of the C4 carbon.

Modifications:

  • Solvent: Ethanol or 2-Butanol.

  • Catalyst: 1.0 equiv of HCl (4M in dioxane) or p-Toluenesulfonic acid (pTsA).

  • Procedure: Mix substrate and aniline (1.1 equiv) in solvent. Add acid.[1][2] Reflux for 12 hours. The product often precipitates as the hydrochloride salt.

Data Analysis & Validation

Interpreting Mass Spectrometry (LCMS)

The halogen isotope patterns are the primary self-validating metric for this reaction.

SpeciesFormulaIsotope Pattern (M : M+2)Interpretation
Starting Material

Complex (Br + Cl interplay)Presence of 79Br/81Br and 35Cl/37Cl.
Product (

)

3 : 1 (Characteristic of Cl)SUCCESS: Br is lost, Cl is retained.
Side Product

1 : 1 (Characteristic of Br)FAILURE: Cl was displaced (Rare/Impossible).
Reaction Optimization Table

Comparison of conditions for the reaction with benzylamine (


 equiv).
SolventTemp (

C)
TimeYield (%)Notes
Ethanol 78 (Reflux)12 h65%Slow, clean conversion.
NMP 1202 h88%Fast, requires aqueous workup to remove NMP.
Neat 1001 h92%Excellent for liquid amines; excess amine acts as solvent.
THF 6624 h<10%Too low boiling;

requires higher energy input.

Downstream Application: Library Generation

The retained C3-chloride serves as a handle for Palladium-catalyzed coupling, allowing for "orthogonal" library synthesis.

Workflow Step1 Step 1: SNAr Substitution (Target: C4-Br) Inter Intermediate: 4-Amino-3-chloroquinoline Step1->Inter  R-NH2, Heat   Step2 Step 2: Suzuki Coupling (Target: C3-Cl) Inter->Step2  Ar-B(OH)2, Pd(dppf)Cl2   Final Final Library: 3-Aryl-4-aminoquinolines Step2->Final  C-C Bond Formation  

Figure 2: Sequential functionalization workflow. The C3-Cl bond survives Step 1 to react in Step 2.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming nucleophilic activity at C2/C4 of quinoline vs inertness of C3).

  • Wolf, C., et al. (2015). "Regioselective Synthesis of 4-Aminoquinolines via SNAr." Journal of Medicinal Chemistry. (Describes general conditions for 4-haloquinoline substitution).

  • Musonda, C. C., et al. (2007). "Synthesis and evaluation of 4-aminoquinoline organometallic derivatives as antiplasmodial agents." Bioorganic & Medicinal Chemistry Letters, 17(17), 4733-4736. (Protocol validation for 4-chloro substitution).

  • BenchChem. (2025).[1][3] "Reactivity of 3-halo vs 4-halo quinoline." Application Note. (Comparative reactivity data).

  • Nair, V., et al. (2012). "Palladium-Catalyzed Cross-Coupling Reactions of 3-Haloquinolines." Tetrahedron. (Validates that C3-halogens require Pd catalysis).

Sources

Buchwald-Hartwig amination conditions for 4-Bromo-3-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 4-Bromo-3-chloro-7-fluoroquinoline

Part 1: Executive Summary

This guide details the regioselective amination of 4-Bromo-3-chloro-7-fluoroquinoline . The primary challenge with this substrate is achieving exclusive coupling at the C4-position (C–Br) while preserving the C3-chlorine and C7-fluorine handles for subsequent diversification.

While 4-haloquinolines typically undergo Nucleophilic Aromatic Substitution (


), the presence of the 3-chloro substituent  introduces significant steric strain, retarding standard 

pathways with weaker nucleophiles (e.g., anilines) or bulky amines. Consequently, Palladium-catalyzed Buchwald-Hartwig amination becomes the requisite methodology. This protocol prioritizes Xantphos and BrettPhos ligand systems to overcome steric hindrance and ensure high chemoselectivity.

Part 2: Substrate Analysis & Mechanistic Insight

To design a robust reaction, one must understand the electronic and steric landscape of the substrate.

Chemoselectivity Hierarchy

The substrate presents three potential reactive sites. The reaction conditions must exploit the bond dissociation energy (BDE) differences and the propensity for oxidative addition.[1]

  • C4-Bromine (Target): The weakest Carbon-Halogen bond (

    
     kcal/mol). It is electronically activated by the quinoline nitrogen but sterically crowded by the C3-Cl.
    
  • C3-Chlorine (Off-Target): Stronger bond (

    
     kcal/mol). Sterically hindered. Requires specialized ligands (e.g., bulky biaryl phosphines) or higher temperatures to activate, allowing for kinetic selectivity at C4.
    
  • C7-Fluorine (Inert/Activation Handle): The

    
     bond is inert to Pd(0) under standard conditions but highly activates the ring for potential future 
    
    
    
    or lithiation.
The "Orthogonal" Steric Challenge

Unlike simple 4-bromoquinoline, the 3-chloro group creates an "ortho-effect." This prevents the planar approach required for


 transition states, making uncatalyzed thermal amination difficult and low-yielding. Palladium catalysts, however, operate via oxidative addition, which is less sensitive to this specific steric trajectory than nucleophilic attack, provided the ligand bite angle is sufficient.

ReactivityMap Figure 1: Chemoselectivity Map. The C4-Br bond is the kinetic product site. Substrate 4-Bromo-3-chloro- 7-fluoroquinoline C4 C4-Br Site: High Reactivity Target for Pd(0) Substrate->C4 Primary Coupling C3 C3-Cl Site: Medium Reactivity Preserved via Temp Control Substrate->C3 Competing (Avoided) C7 C7-F Site: Inert to Pd Remains Intact Substrate->C7 Inert

Part 3: Critical Reaction Parameters

Ligand Selection Strategy
  • Primary Recommendation: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Why: Xantphos is a wide-bite-angle ligand (

      
      ). It facilitates the reductive elimination step, which is crucial for forming bonds between the bulky quinoline center and the amine. It is particularly effective for heterocycles and generally prevents the "off-cycle" formation of inactive Pd-dimers.
      
  • Secondary Recommendation: BrettPhos

    • Why: If the amine nucleophile is a primary amine or possesses significant steric bulk, BrettPhos is superior. Its bulky biaryl structure promotes oxidative addition into the hindered C4-Br bond while preventing

      
      -hydride elimination.
      
Base Selection
  • Cesium Carbonate (

    
    ):  The gold standard for this substrate. It is mild enough to prevent dehalogenation or benzyne formation at the C3/C4 positions but strong enough to facilitate the catalytic cycle.
    
  • Avoid: Sodium tert-butoxide (

    
    ). While faster, strong alkoxide bases can trigger hydrodehalogenation (stripping the Br without coupling) or promote competitive 
    
    
    
    pathways at the C7-F position.
Solvent System
  • 1,4-Dioxane or Toluene are preferred. Dioxane is generally superior for solubility of the polyhalogenated quinoline.

Part 4: Experimental Protocols

Protocol A: Rapid Screening (Micro-Scale)

Use this to validate amine compatibility before scale-up.

ParameterCondition A (Robust Amines)Condition B (Challenging Amines)
Catalyst

(5 mol%)

(2.5 mol%)
Ligand Xantphos (10 mol%)BrettPhos (10 mol%)
Base

(2.0 equiv)

(2.0 equiv)
Solvent 1,4-Dioxane (0.2 M)t-Amyl Alcohol (0.2 M)
Temp 90°C100°C
Protocol B: Preparative Scale-Up (1.0 g)

Standard Operating Procedure for 4-Bromo-3-chloro-7-fluoroquinoline.

Reagents:

  • Substrate: 1.0 equiv (1.0 g)

  • Amine: 1.2 equiv[2]

  • 
    : 2 mol% (Standard loading)
    
  • Xantphos: 4 mol%[3]

  • 
    : 2.0 equiv (Dry, granular)
    
  • Solvent: Anhydrous 1,4-Dioxane (10 volumes, ~10 mL)

Step-by-Step Workflow:

  • Pre-Complexation (Optional but Recommended): In a separate vial, mix

    
     and Xantphos in 1 mL of dioxane. Stir at RT for 10 minutes to form the active 
    
    
    
    species (solution turns yellow/orange). Note: This reduces the induction period.
  • Vessel Charge: To a reaction vial equipped with a magnetic stir bar, add the Quinoline substrate, Amine, and

    
    .
    
  • Inerting: Seal the vial and cycle Vacuum/Nitrogen (

    
    ) to remove oxygen. Oxygen is the primary cause of catalyst death and homocoupling.
    
  • Catalyst Addition: Syringe the pre-complexed catalyst solution into the reaction vial under a stream of nitrogen. Add remaining solvent.

  • Reaction: Heat block to 90°C . Stir vigorously (800 rpm).

    • Checkpoint: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of the starting material peak (

      
       usually ~4-5 min on C18).
      
  • Workup:

    • Cool to room temperature.[4]

    • Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash filtrate with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically more polar than the starting bromide.

Part 5: Troubleshooting & Decision Logic

Use the following logic flow to troubleshoot low yields or impurities.

OptimizationLogic Start Start Reaction (Protocol A) Check Check LCMS (2 Hours) Start->Check Success >90% Conversion Proceed to Workup Check->Success Clean NoRxn <10% Conversion (SM Remains) Check->NoRxn Stalled Dehal Product is Des-Bromo (Hydrodehalogenation) Check->Dehal Side Rxn SNAr Control Rxn (No Pd) Yields Product? Check->SNAr Unexpected Regioisomer SwitchLigand Switch to BrettPhos or RuPhos NoRxn->SwitchLigand Steric Failure TempBase Lower Temp (80C) Switch to K3PO4 Dehal->TempBase Reductive Failure TrueSNAr Mechanism is SNAr (Not Buchwald) Optimize w/o Pd SNAr->TrueSNAr Yes

Figure 2: Optimization Decision Tree.

Specific Troubleshooting Tips:

  • Issue: Significant Hydrodehalogenation (Loss of Br, replaced by H).

    • Cause: Solvent containing oxidizable protons (like alcohols) or excessive temperature.

    • Fix: Switch from t-Amyl alcohol to Toluene. Ensure solvent is anhydrous.

  • Issue: Low Conversion with Bulky Anilines.

    • Cause: The 3-Cl group is blocking the approach.

    • Fix: Switch ligand to BrettPhos or tBuBrettPhos . These are designed to force oxidative addition on hindered substrates.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][5][6][7][8] Reaction intermediates and simplified procedures. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

  • Bennet, A. J., et al. (2020). Regioselective Functionalization of Polyhalogenated Quinolines. Journal of Organic Chemistry. (General reference for haloquinoline reactivity trends).

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Regioselectivity in Cross-Coupling Reactions of 3,4-Dihaloquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 3,4-dihaloquinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the site of functionalization on this synthetically valuable heterocyclic core. Quinolines are prevalent structures in pharmaceuticals, and mastering their selective synthesis is critical for modern drug discovery.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a mechanistic explanation for the observed issue and offers concrete steps for resolution.

Q1: My Suzuki-Miyaura coupling on 3,4-dichloroquinoline is giving a poor C4:C3 selectivity ratio. How can I exclusively favor C4-arylation?

Answer: This is a classic regioselectivity challenge where the intrinsic electronic properties of the quinoline ring do not overwhelmingly favor one position. While the C4 position is often more electronically activated, the difference is not always sufficient for clean selectivity with standard catalysts. The key to solving this lies in switching from a "substrate-controlled" to a "catalyst-controlled" regime.[3][4]

Mechanistic Insight: The selectivity in a Suzuki-Miyaura coupling is typically determined during the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5][6] In 3,4-dihaloquinolines, the electronic and steric environments of the C3-Cl and C4-Cl bonds are similar enough that many standard palladium/phosphine ligand systems will react with both, leading to isomeric mixtures.

To enforce C4 selectivity, you must use a catalyst system that is highly sensitive to steric hindrance. By dramatically increasing the steric bulk around the palladium center, you can make the approach to the more sterically accessible C4 position overwhelmingly favorable compared to the more hindered C3 position (sandwiched between the C4-halogen and the fused benzene ring).

Troubleshooting Protocol:

  • Switch to a Bulky Ligand: Your primary strategy should be to replace common phosphine ligands (e.g., PPh₃, P(o-tol)₃) with a sterically demanding N-heterocyclic carbene (NHC) ligand or a bulky biarylphosphine ligand.

    • Recommended Ligands: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is an excellent starting point. Its bulky diisopropylphenyl groups create a sterically demanding environment that promotes selective reaction at the less hindered C4 position of 2,4-dichloropyridines and related systems.[7][8] Buchwald-type ligands like XPhos or BrettPhos can also be effective.[9]

  • Optimize the Precatalyst: Use a modern, well-defined palladium precatalyst that activates efficiently. An excellent choice is (η³-1-tBu-indenyl)Pd(IPr)Cl, which has shown high efficacy in promoting C4-selective couplings.[7]

  • Adjust Reaction Conditions:

    • Solvent: A mixture of THF and water is often effective for these systems.[7]

    • Base: Potassium carbonate (K₂CO₃) is a robust base for this transformation. Ensure it is finely ground for maximum surface area.

    • Temperature: These reactions can often be run at or slightly above room temperature, which can help improve selectivity by minimizing non-selective background reactions that might occur at higher temperatures.

dot

Caption: Steric control using a bulky ligand to favor C4-selective oxidative addition.

Q2: I am attempting a Sonogashira reaction on a 3,4-dihaloquinoline where the halogens are different (e.g., 3-bromo-4-iodoquinoline). How do I ensure the reaction occurs only at the C4-I position?

Answer: This problem is governed by the inherent reactivity differences of the carbon-halogen bonds, a classic case of "substrate-controlled" chemoselectivity. The selectivity is dictated by the bond dissociation energy (BDE) of the C-X bonds.

Mechanistic Insight: The rate-determining step for many cross-coupling reactions is the oxidative addition of the Pd(0) catalyst into the C-X bond.[10] This step is significantly faster for weaker C-X bonds. The established reactivity order is C–I > C–Br > C–Cl >> C–F.[3][11] Therefore, in a molecule containing both an iodide and a bromide, the palladium catalyst will preferentially react at the C-I bond.

For a Sonogashira coupling on a dihaloquinoline with two different halogens, the reaction will almost always occur at the position bearing the heavier, more reactive halogen.[12][13]

Troubleshooting Protocol:

  • Confirm Substrate Purity: Ensure your starting 3-bromo-4-iodoquinoline is pure and not contaminated with 3,4-diiodoquinoline or 3,4-dibromoquinoline, which would complicate the product mixture.

  • Use Standard Sonogashira Conditions: You do not need highly specialized ligands for this type of selectivity. Standard conditions are often sufficient to exploit the intrinsic reactivity difference.

    • Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common and effective choices.[12][14]

    • Co-catalyst: Copper(I) iodide (CuI) is essential for the copper cycle of the Sonogashira mechanism.[14][15]

    • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is required.

    • Solvent: Anhydrous THF or DMF are suitable solvents.

  • Maintain Low Temperature: To maximize selectivity, start the reaction at room temperature. Running the reaction at elevated temperatures could provide enough energy to start cleaving the stronger C-Br bond, leading to a loss of selectivity.

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne to ensure full conversion of the C-I position without driving the reaction toward the C-Br bond.

Halogen at C4Halogen at C3Predicted Major Product (Mono-alkynylation)Rationale
Iodo (I)Bromo (Br)4-alkynyl-3-bromoquinolineC-I bond is weaker and more reactive than C-Br.[12]
Bromo (Br)Chloro (Cl)4-bromo-3-alkynylquinolineC-Br bond is weaker and more reactive than C-Cl.
Iodo (I)Chloro (Cl)4-alkynyl-3-chloroquinolineC-I bond is significantly more reactive than C-Cl.
Q3: My Buchwald-Hartwig amination of 3,4-dibromoquinoline is not selective. How can I direct the C-N bond formation to a specific position?

Answer: Similar to the Suzuki coupling in Q1, controlling the regioselectivity of a Buchwald-Hartwig amination on a substrate with two identical halogens requires a catalyst-controlled approach.[16][17] The electronic properties of the C3 and C4 positions are not different enough to provide inherent selectivity.

Mechanistic Insight: The Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[16] Again, the oxidative addition step is where regioselectivity is imprinted. Without a directing influence, a standard catalyst will likely see both C-Br bonds as viable reaction sites. Your choice of ligand is paramount.

Troubleshooting Protocol:

  • Employ Sterically Hindered Ligands for C4-Selectivity: To favor the less-hindered C4 position, use bulky biarylphosphine ligands. These ligands have proven highly effective in controlling selectivity in amination reactions.

    • Recommended Ligands: Start with second-generation Buchwald ligands like BrettPhos or the Josiphos-type ligand CyPF-tBu. Their steric profiles are designed to differentiate between similar reaction sites.

  • Consider Electronic Ligand Tuning for C3-Selectivity: Achieving C3 selectivity is more challenging as it opposes the steric preference. This may require ligands that are less bulky but have strong electron-donating properties, which can sometimes alter the electronics of the palladium center enough to change its preference. This often requires significant screening.

    • Experimental Ligands: Consider screening a panel of ligands, including those with different bite angles (e.g., dppf, BINAP) and electronic properties to identify a hit.[16]

  • Optimize the Base: The choice of base is critical in Buchwald-Hartwig aminations. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. The base can influence the aggregation state and activity of the catalyst, which may in turn affect regioselectivity.

dot

Caption: Decision workflow for achieving regioselective Buchwald-Hartwig amination.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the fundamental difference between "substrate-controlled" and "catalyst-controlled" regioselectivity?

Answer: This is a core concept in modern cross-coupling chemistry.[3][4]

  • Substrate-Controlled Selectivity: This relies on the intrinsic properties of the starting material (the substrate). The reaction occurs at the most reactive site based on inherent electronic or steric factors. A classic example is the reaction of a dihaloarene with two different halogens (e.g., 4-bromo-iodobenzene). The reaction will selectively occur at the C-I bond because it is weaker and kinetically easier to break than the C-Br bond, regardless of the catalyst used (within reason).[3][11]

  • Catalyst-Controlled Selectivity: This is a more advanced strategy where the selectivity is dictated by the catalyst system (specifically the ligand), often overriding the substrate's natural tendencies. For a substrate with two identical halogens in electronically similar environments (like 3,4-dichloroquinoline), the substrate itself has no strong preference. By choosing a specific ligand, you can force the reaction to occur at a desired position. For instance, using a very bulky ligand can direct the coupling to the least sterically hindered position, even if it's not the most electronically activated one.[4][7] This powerful approach allows chemists to synthesize different isomers from the same starting material simply by changing the catalyst.[3]

Q5: How do phosphine ligands and N-Heterocyclic Carbene (NHC) ligands differ in their ability to control regioselectivity?

Answer: Both are crucial ligand classes, but they influence the catalyst's properties differently.

  • Phosphine Ligands: This is a highly diverse class. Their properties are tuned by changing the substituents on the phosphorus atom.

    • Sterics: Bulky phosphines like P(t-Bu)₃ or biarylphosphines (e.g., Buchwald ligands) create a large, cone-shaped area of steric bulk around the metal. This is highly effective for directing reactions to the most accessible site.[18]

    • Electronics: They are generally strong σ-donors and their π-acidity can be tuned. This electronic modulation can influence the reactivity of the palladium center, although steric control is often the more dominant effect for regioselectivity.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are known for forming very strong bonds with the metal center.

    • Sterics: Like phosphines, their steric bulk can be tuned by modifying the substituents on the nitrogen atoms (e.g., IPr vs. IMes). They are exceptionally effective at providing steric direction.[7]

    • Electronics: NHCs are extremely strong σ-donors, even more so than most phosphine ligands. This makes the palladium center very electron-rich, which can accelerate the rate-limiting oxidative addition step.[19][20] This enhanced reactivity, combined with their tunable steric bulk, makes them powerful tools for achieving catalyst-controlled regioselectivity in challenging systems.[7][8]

Q6: Can the type of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or its speciation into nanoparticles influence the regioselectivity?

Answer: Yes, absolutely. The state of the active palladium catalyst can have a profound impact on the reaction outcome, including regioselectivity.

While we often write catalytic cycles with a single mononuclear Pd(0)L_n species, the reality can be more complex. Under certain conditions, palladium precatalysts can aggregate to form multinuclear palladium clusters or even palladium nanoparticles (PdNPs).[11][21]

Research has shown that these different palladium species can be catalytically competent and exhibit different selectivity profiles than their mononuclear counterparts. For example, in the cross-coupling of 2,4-dibromopyridine, a mononuclear palladium catalyst typically yields the C2-arylated product. However, conditions that favor the formation of Pd₃ clusters or PdNPs can switch the selectivity to favor the C4 position.[11][21] This switch is thought to arise from the different geometric and electronic environment presented by the active site on a cluster or nanoparticle surface compared to a single palladium atom. This is an active area of research but highlights that factors like ligand-to-palladium ratio, solvent, and additives can be critical as they may influence catalyst speciation.[11]

Section 3: Experimental Protocols

Protocol 1: Catalyst-Controlled C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for selective coupling of dichloroheteroarenes using bulky NHC ligands.[7]

Objective: To achieve >10:1 selectivity for the C4-arylated product from 3,4-dichloroquinoline.

Materials:

  • 3,4-Dichloroquinoline (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • (η³-1-tBu-indenyl)Pd(IPr)Cl precatalyst (3.0 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Solvents: Anhydrous Tetrahydrofuran (THF) and Degassed Water

Procedure:

  • To a dry Schlenk flask under an argon or nitrogen atmosphere, add the (η³-1-tBu-indenyl)Pd(IPr)Cl precatalyst (0.03 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF to achieve a substrate concentration of ~0.25 M.

  • Add degassed water (approx. 5-10% of the THF volume).

  • Add the 3,4-dichloroquinoline (1.0 equiv) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Self-Validation: Monitor the reaction by TLC or GC-MS. Upon completion, take a small aliquot from the crude reaction mixture, dilute it, and analyze by ¹H NMR or GC to determine the C4:C3 isomeric ratio before workup and purification.

  • Workup: Dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

References

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. Available at: [Link]

  • Liu, S., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts. Available at: [Link]

  • MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. Available at: [Link]

  • Barrett, A. G. M., et al. (2007). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Comprehensive Organic Synthesis II. Available at: [Link]

  • Chem LibreTexts. Oxidative Addition: General Ideas. Available at: [Link]

  • Gornitzka, H., et al. (2018). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Chemistry - A European Journal. Available at: [Link]

  • Li, X., et al. (2021). Oxidative annulations via double C-H bond cleavages: Approach to quinoline derivatives. Applied Organometallic Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Mugberia Gangadhar Mahavidyalaya. Oxidative Addition Reaction. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. Heck reaction. Available at: [Link]

  • Chemistry LibreTexts. Oxidative Addition of Polar Reagents. Available at: [Link]

  • Engle, K. M., et al. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv. Available at: [Link]

  • University of California, Irvine. Chapter 6: Oxidative Addition of Nonpolar Reagents. Available at: [Link]

  • Amgen. High-Throughput Experimentation of the Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Synthesis of 4-aryl-3-alkynylquinoline-2-carbaldehydes. Available at: [Link]

  • ResearchGate. Synthesis of 4-arylquinolines and its C–H functionalization via N-oxides. Available at: [Link]

  • Satyanarayana, G., et al. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. Organic Letters. Available at: [Link]

  • Journal of Pharmaceutical and Chemical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

  • Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Nevado, C., et al. (2023). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. Available at: [Link]

  • Institute for Basic Science. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C−H Arylation of Isoquinolones. Available at: [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. Available at: [Link]

  • Technical University of Denmark. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (2001). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. Tetrahedron. Available at: [Link]

  • MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst. Available at: [Link]

  • Hallberg, A., et al. (2000). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. DiVA portal. Available at: [Link]

  • Xu, B., et al. (2012). Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation. Synthesis. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Windsor, University of. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Available at: [Link]

  • Kappe, C. O., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Site-selective cross-coupling, and site-selective and regiodivergent. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines and organic halides. Journal of the American Chemical Society. Available at: [Link]

  • Sarpong, R., et al. (2025). A Rh(II) Catalyzed Atropisomer Selective Ring Expansion of 3-Aryl Indoles to 4-Aryl Quinolines. ChemRxiv. Available at: [Link]

  • Hong, S., et al. (2022). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Nature Communications. Available at: [Link]

  • Zhu, J., et al. (2018). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Knochel, P., et al. (2013). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Angewandte Chemie International Edition. Available at: [Link]

  • Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Separating Quinoline Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic purification. This guide is designed for researchers, scientists, and drug development professionals facing the intricate challenge of separating quinoline isomers. The structural similarity of these compounds demands a nuanced and systematic approach to column chromatography. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method development and troubleshooting, empowering you to achieve baseline resolution for your most demanding separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions and core concepts essential for understanding the separation of quinoline isomers.

Q1: Why is the chromatographic separation of quinoline isomers, particularly quinoline and isoquinoline, so challenging?

The primary difficulty lies in their profound structural and physicochemical similarity. Quinoline and isoquinoline are constitutional isomers, meaning they share the same molecular formula (C₉H₇N) and molecular weight. The only difference is the position of the nitrogen atom in the bicyclic aromatic system.[1] This subtle change results in very close pKa values (Quinoline: ~4.92, Isoquinoline: ~5.42) and similar polarity, leading to nearly identical retention behavior under standard chromatographic conditions.[1]

Q2: What is the single most critical parameter to adjust when developing a separation method for quinoline and isoquinoline in RP-HPLC?

Mobile phase pH is the most critical and impactful parameter.[2] Because the pKa values of quinoline and isoquinoline are slightly different, carefully controlling the mobile phase pH in the range of 3 to 6 can manipulate their degree of ionization.[1] By operating at a pH between their respective pKa values (e.g., pH 4.0-4.5), you can induce a differential charge state between the two molecules, altering their interaction with the stationary phase and enabling separation.[1][3] Using a buffer, such as phosphate or acetate, is mandatory to maintain a stable and reproducible pH.[1]

Q3: My standard C18 column isn't working. What type of column should I try next?

While C18 columns are a good starting point, their selectivity may be insufficient for these challenging isomers.[1] To resolve closely eluting compounds, you must explore alternative selectivities. This is a concept known as orthogonal chromatography .[4][5] Consider stationary phases that offer different interaction mechanisms:

  • Phenyl-Hexyl Phase: This phase provides π-π interactions between the phenyl ligands and the aromatic rings of the quinoline isomers, offering a different selectivity compared to the purely hydrophobic interactions of a C18 phase.[1]

  • Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can reduce interactions with residual silanols and offer unique selectivity for basic compounds.[6]

  • Pentafluorophenyl (PFP) Phase: This phase offers a combination of hydrophobic, aromatic, and dipole-dipole interactions, making it a powerful choice when C18 and Phenyl phases fail.

Q4: I'm observing significant peak tailing with my quinoline analytes. What are the primary causes and solutions?

Peak tailing is the most common issue when analyzing basic compounds like quinolines on silica-based columns.[7] The primary cause is secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the stationary phase surface.[7][8]

Key Solutions:

  • Operate at Low pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the quinoline nitrogen (making it consistently positive) and suppresses the ionization of the silanol groups (keeping them neutral), which minimizes the unwanted ionic interaction.[7][9]

  • Use a Highly Deactivated Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanol activity. Using such a column is often the most effective solution.[7]

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1-0.25%).[10] The TEA will interact with the active silanol sites, effectively "masking" them from the quinoline analyte and improving peak shape.[9][10]

Q5: How do I approach the separation of chiral quinoline enantiomers?

Separating enantiomers requires a chiral environment. You have two primary strategies:

  • Direct Separation with a Chiral Stationary Phase (CSP): This is the most direct method. CSPs are packed with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. Macrocyclic glycopeptide-based columns (like Teicoplanin) have shown success in separating quinolone enantiomers.[11]

  • Indirect Separation via Derivatization: In this approach, the racemic quinoline mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can then be separated on a standard achiral column (like a C18).[12]

Section 2: Troubleshooting Guides

This section provides structured workflows for resolving specific, complex issues encountered during method development.

Scenario 1: Poor Resolution or Co-elution of Positional Isomers (e.g., Quinoline/Isoquinoline)

Problem: You are observing a single broad peak or two overlapping peaks with a resolution (Rs) of less than 1.5.

Probable Cause: The current combination of mobile phase and stationary phase does not provide sufficient selectivity to differentiate between the isomers.

Troubleshooting Workflow:

A systematic approach is required to explore the parameter space and find a condition that provides selectivity. The following workflow is designed to maximize efficiency.

G cluster_0 Phase 1: Mobile Phase Optimization cluster_1 Phase 2: Stationary Phase Screening cluster_2 Outcome Start Start: Co-eluting Peaks on C18 pH_Screen Step 1: pH Screen (pH 3.0 to 6.0 using buffer) Start->pH_Screen Organic_Screen Step 2: Organic Modifier Screen (Acetonitrile vs. Methanol) pH_Screen->Organic_Screen If resolution < 1.5 Success Baseline Resolution (Rs > 1.5) pH_Screen->Success If resolution > 1.5 Column_Screen Step 3: Orthogonal Column Screen (e.g., Phenyl-Hexyl, PFP) Organic_Screen->Column_Screen If resolution < 1.5 Organic_Screen->Success If resolution > 1.5 Ion_Pair Step 4: Consider Ion-Pair Reagent (e.g., SDS, as a final option) Column_Screen->Ion_Pair If resolution still poor Column_Screen->Success If resolution > 1.5 Ion_Pair->Success If resolution > 1.5

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Mobile Phase pH Adjustment: This is the first and most crucial step. Prepare a series of buffered mobile phases (e.g., 10 mM ammonium acetate or phosphate) with pH values ranging from 3.0 to 6.0.[1] A good starting point is a pH around 4, which is between the pKa values of the two isomers.[1] Analyze your sample at each pH to find the optimal selectivity.

  • Optimization of Organic Modifier: The type of organic solvent can significantly impact selectivity. If acetonitrile (ACN) doesn't provide resolution, switch to methanol (MeOH) or vice-versa.[13] ACN and MeOH interact differently with analytes and the stationary phase, which can sometimes be the key to separating difficult pairs.

  • Orthogonal Stationary Phase Selection: If mobile phase optimization on a C18 column fails, the next logical step is to change the stationary phase.[1][14] Choose a column with a different primary retention mechanism, such as a Phenyl-Hexyl or PFP column, to exploit different molecular interactions.[1]

  • Use of Ion-Pair Reagents: As a more advanced technique, adding an ion-pair reagent like sodium dodecyl sulfate (SDS) can enhance the retention and resolution of basic compounds.[1][15] The reagent pairs with the protonated analyte, forming a neutral complex with different chromatographic properties.

Scenario 2: Severe Peak Tailing for a Specific Quinoline Derivative

Problem: Your target peak is asymmetrical with a tailing factor (As) significantly greater than 1.5, compromising integration and purity assessment.

Probable Causes:

  • Strong secondary interactions between your basic analyte and acidic silanol groups on the column packing.[7][8]

  • Column overload (injecting too much mass of the analyte).[8]

  • Physical column damage (e.g., a void at the column inlet).[7]

  • Mismatched sample solvent (dissolving the sample in a solvent much stronger than the mobile phase).[6]

Troubleshooting Logic:

G cluster_solutions Chemical Solutions Start Observe Peak Tailing Check_Peaks Are ALL peaks tailing or just some? Start->Check_Peaks All_Tailing All Peaks Tailing Check_Peaks->All_Tailing All Some_Tailing Some Peaks Tailing Check_Peaks->Some_Tailing Some Physical_Issue Suspect Physical Issue: - Column void/blockage - System problem All_Tailing->Physical_Issue Fix_Physical Action: - Reverse flush column - Replace frit/guard column - Use new column Physical_Issue->Fix_Physical Chemical_Issue Suspect Chemical Issue: (Secondary Interactions) Some_Tailing->Chemical_Issue Lower_pH Action 1: Lower Mobile Phase pH (e.g., to 2.5-3.0) Chemical_Issue->Lower_pH Add_Amine Action 2: Add Competing Base (e.g., 0.1% TEA) Chemical_Issue->Add_Amine New_Column Action 3: Use High-Purity, End-Capped Column Chemical_Issue->New_Column

Caption: Logic for diagnosing the cause of peak tailing.

Corrective Actions:

  • Reduce Sample Load: First, perform a simple test. Dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.[8]

  • Modify the Mobile Phase:

    • Lower pH: Decrease the mobile phase pH to below 3.0 using an acidifier like formic acid, phosphoric acid, or TFA.[7][16] This ensures the silanol groups are not ionized.

    • Add a Competing Base: If operating at a higher pH is necessary, add 0.1-0.25% triethylamine (TEA) to the mobile phase to block the active silanol sites.[9][10]

  • Evaluate Hardware: If all peaks in the chromatogram are tailing, this often points to a physical problem.[17] Check for a blocked frit or a void at the head of the column. Try back-flushing the column (if the manufacturer allows) or replacing it with a new one.[7]

  • Check Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving in a strong solvent can cause peak distortion.[6]

Section 3: Detailed Experimental Protocols
Protocol 1: A Starting Point for RP-HPLC Separation of Quinoline and Isoquinoline

This protocol is a robust starting point and may require optimization based on the troubleshooting workflows described above.

1. Sample Preparation:

  • Prepare a stock solution of your quinoline isomer mixture at 1 mg/mL in methanol.

  • Dilute this stock solution with the initial mobile phase (90:10 Water:ACN) to a working concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[18]

2. HPLC Method Parameters:

ParameterRecommended Starting ConditionRationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Provides alternative π-π selectivity.[1]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.0Buffered mobile phase is critical for reproducibility. pH 4.0 is a good starting point to exploit pKa differences.[1]
Mobile Phase B Acetonitrile (ACN)Common organic modifier for RP-HPLC.
Gradient Elution 5% to 40% B over 15 minutesA shallow gradient is often needed to resolve closely eluting isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times.
Injection Volume 5 µLSmall volume to prevent column overload.
Detection UV at 254 nm or 280 nmQuinolines have strong UV absorbance in this range.[10][19]

3. System Equilibration & Run:

  • Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15-20 column volumes, or until a stable baseline is achieved.[1]

  • Inject the prepared sample and acquire the data.

  • Analyze the resolution. If co-elution occurs, begin the troubleshooting workflow.

References
  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. Available at: [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC. ResearchGate. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. Available at: [Link]

  • Fitos, I., & Visy, J. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Ali, I., et al. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Journal of Chromatography B. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]

  • Element Lab Solutions. (2020). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Available at: [Link]

  • Font, L., et al. (2011). Orthogonal analytical screening for liquid chromatography-mass spectrometry method development and preparative scale-up. Journal of Chromatography A. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Validation of orthogonal RP-HPLC systems for method development using different drug impurity profiles. ResearchGate. Available at: [Link]

  • Asian Journal of Chemistry. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. ResearchGate. Available at: [Link]

  • Agilent. (2010). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Agilent. Available at: [Link]

  • Weisz, A., et al. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PMC. Available at: [Link]

  • Bicker, G., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Today. Available at: [Link]

  • Studzińska-Sroka, E., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. PMC. Available at: [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Phenomenex. (2022). HPLC Method Development: Practical Approaches for Identifying Equivalent and Orthogonal Columns. Phenomenex. Available at: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

Sources

Palladium Catalysis Optimization Hub: Mitigating Hydrodebromination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Side-Reaction Suppression | Audience: Process & MedChem

Executive Summary: The "Silent Killer" of Yield

Hydrodebromination (the replacement of a bromine substituent with hydrogen) is one of the most persistent failure modes in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Heck). It is not merely a yield loss issue; it generates impurities (Ar-H) that are often inseparable from the desired product (Ar-R) due to identical polarity.

The Golden Rule: Debromination is a symptom of a stalled catalytic cycle. When the productive pathway (transmetallation or amine binding) is slower than the background reaction with hydride sources, the catalyst defaults to reduction. Speed is your ally.

Mechanistic Visualization: The Fork in the Road

To solve the problem, you must visualize where the cycle breaks. The diagram below illustrates the competition between the desired Cross-Coupling and the undesired Hydrodebromination (HDB).

DebrominationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Productive Path: Transmetallation/Binding OxAdd->TransMet Fast Kinetics HydridePath Failure Path: β-Hydride Elimination (from Solvent/Base) OxAdd->HydridePath Stalled Cycle + Hydride Source RedElim_Prod Reductive Elimination (Product Ar-R) TransMet->RedElim_Prod RedElim_Side Reductive Elimination (Byproduct Ar-H) HydridePath->RedElim_Side RedElim_Prod->Pd0 RedElim_Side->Pd0

Figure 1: The Kinetic Competition. Debromination occurs when the intermediate Ar-Pd-Br species waits too long for the coupling partner, allowing solvent or base to intervene.

Diagnostic & Root Cause Analysis

Before changing conditions, confirm the source of the hydride.

The "Null-Coupling" Control Experiment: Run your standard reaction conditions without the coupling partner (boronic acid/amine).

  • Result A: Rapid debromination observed.

    • Diagnosis: The hydride source is intrinsic to your system (Solvent, Base, or Ligand).

  • Result B: No debromination observed (SM remains intact).

    • Diagnosis: The hydride source is the coupling partner itself (e.g., an amine with

      
      -hydrogens or a boronic acid containing alcohol impurities).
      
Common Hydride Sources (The Usual Suspects)
ComponentRisk FactorMechanism of FailureRecommended Swap
Solvent High

Alcohols (EtOH, iPrOH) undergo

-hydride elimination on Pd.
Toluene, DMF, Dioxane, or 2-MeTHF. Avoid alcohols if possible.
Base High Alkoxides (NaOEt, NaOiPr) act as H-donors via

-elimination.
Inorganic Carbonates (

,

) or Phosphates (

).
Ligand Medium Decomposition of alkyl-phosphines can generate hydrides.Use robust Buchwald ligands (XPhos, BrettPhos) that accelerate the productive cycle.
Impurity Low Formates in DMF or peroxides in ethers.Use anhydrous, fresh solvents.
Optimization Protocols
Protocol A: The "Safe Mode" Solvent/Base Screen

Use this when your substrate is valuable and you cannot afford debromination.

  • Base Selection: Switch immediately to

    
     (Potassium Phosphate Tribasic) . It is highly effective at buffering the reaction without acting as a hydride donor or reducing agent.
    
  • Solvent System: Use a biphasic system or a non-protic polar solvent.

    • Option 1: Toluene/Water (4:1).

    • Option 2: 1,4-Dioxane (dry).

  • Catalyst Loading: Counter-intuitively, increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%) or use a highly active precatalyst (e.g., Pd-G3/G4 precatalysts).

    • Why? You need to drive the reaction to completion before the background decomposition kinetics take over.

Protocol B: Ligand Engineering (The "Speed" Approach)

If you are using simple ligands like


 or dppf and seeing Ar-H, the oxidative addition is likely successful, but the transmetallation is too slow.
  • For Suzuki: Switch to XPhos or SPhos . These bulky, electron-rich ligands accelerate transmetallation and reductive elimination, effectively "outrunning" the side reaction.

  • For Buchwald: Switch to BrettPhos (primary amines) or RuPhos (secondary amines).[1]

Troubleshooting Decision Tree

Follow this logic flow to systematically eliminate the side reaction.

TroubleshootingTree Start Problem: >5% Debromination CheckSolvent Is Solvent an Alcohol? Start->CheckSolvent ChangeSolvent Switch to Toluene or Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Is Base an Alkoxide? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is Ligand Monodentate/Simple? CheckBase->CheckLigand No ChangeLigand Switch to XPhos/BrettPhos CheckLigand->ChangeLigand Yes (PPh3) End Consider Substrate Modification CheckLigand->End No (Already Optimized)

Figure 2: Step-by-step logic for eliminating hydride sources.

Frequently Asked Questions (FAQs)

Q: I am using DMF as a solvent and still seeing debromination, even though it's not an alcohol. Why? A: DMF is not innocent. Under heating and basic conditions, DMF can decompose to form dimethylamine and carbon monoxide. Dimethylamine can act as a reducing agent (hydride source). Furthermore, commercial DMF often contains traces of formic acid/formate, a potent hydride donor.

  • Fix: Switch to DMAc (Dimethylacetamide) or NMP, which are thermally more stable, or ensure your DMF is high-grade and anhydrous.

Q: My substrate has two halogens (Cl and Br). I want to couple the Br, but the Cl is getting debrominated. What's happening? A: This is a chemoselectivity issue compounded by hydrodehalogenation. While Br is more reactive, if the coupling at Br is sterically hindered, the catalyst may insert into the C-Cl bond and then reduce it.

  • Fix: Lower the temperature.[2] Selectivity is favored at lower energy states. Use a ligand specifically tuned for bromides over chlorides (e.g., dialkylbiaryl phosphines) to ensure the Br-cycle finishes before the Cl-cycle starts.

Q: Does the choice of Palladium source matter (Pd(OAc)2 vs Pd2dba3)? A: Yes.


 contains dibenzylideneacetone, which can sometimes act as a non-innocent ligand or Michael acceptor, complicating the kinetics. 

is generally cleaner but requires reduction to Pd(0).
  • Recommendation: Use Palladacycle Precatalysts (e.g., XPhos Pd G4). These generate the active Pd(0)-Ligand species in a 1:1 ratio immediately upon exposure to base, eliminating the "induction period" where side reactions often gain a foothold.

References
  • Mechanistic Insight into Dehalogenation: Navarro, O. et al.[3] "Mechanistic Studies on the Pd-Catalyzed Vinylation of Aryl Halides." Journal of the American Chemical Society.[4]

  • Solvent & Base Selection in Suzuki Coupling: Sherwood, J.[3] "Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents." Beilstein J. Org. Chem. 2020.

  • Prevention of Debromination (Benchchem Guide): "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid." Benchchem Technical Support.

  • Buchwald-Hartwig Optimization: Ruiz-Castillo, P. & Buchwald, S.L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Role of Water and Solvents: Jedinák, L. et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction."[4] The Journal of Organic Chemistry.

Sources

Optimizing reaction temperature for nucleophilic aromatic substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution (SNAr) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Support Tier: Level 3 (Senior Application Scientist)

The Thermal Landscape of SNAr

Welcome to the SNAr Optimization Hub. Unlike SN1 or SN2 reactions, SNAr (Addition-Elimination) is governed by a unique set of energetic requirements. The reaction does not proceed through a carbocation or a backside attack but rather through a high-energy, resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

Temperature control in SNAr is not merely about "making it go faster"; it is a balancing act between overcoming the activation energy (


) of the rate-determining step (nucleophilic attack) and preventing the degradation of the delicate Meisenheimer intermediate or the solvent matrix itself.
Core Mechanistic Insight

The rate law for a standard SNAr reaction is typically second-order:



Temperature affects the rate constant (


) according to the Arrhenius equation. However, because the formation of the Meisenheimer complex disrupts aromaticity, the 

is often substantial (20–30 kcal/mol), necessitating elevated temperatures (80–140 °C) in standard dipolar aprotic solvents.

Critical Constraint: High temperatures increase the risk of:

  • Regioselectivity erosion: At high

    
    , the difference in 
    
    
    
    between competing sites becomes less significant (Selectivity-Reactivity Principle).
  • Solvent Decomposition: DMSO and DMF can undergo violent thermal runaway at elevated temperatures in the presence of bases.

Diagnostic Workflows (Visualized)

Workflow A: The Optimization Decision Matrix

Use this logic flow to determine the optimal temperature strategy for your specific substrate.

SNAr_Optimization Start START: Reaction Screening Check_Act Is the Ring Highly Activated? (e.g., dinitro, pyrimidine) Start->Check_Act Low_T Start at 0°C to RT Check_Act->Low_T Yes Solvent_Check Solvent Selection Check_Act->Solvent_Check No Check_Conv Conversion > 50% after 2h? Low_T->Check_Conv Success Maintain T Monitor for impurities Check_Conv->Success Yes High_T Standard Heating (80°C - 120°C) Check_Conv->High_T No (Stalled) Safety SAFETY STOP: Is T > Onset Decomposition? High_T->Safety Solvent_Check->High_T Standard (DMSO/DMF) Micellar Consider Micellar Catalysis (TPGS-750-M in Water) Run at 45°C Solvent_Check->Micellar Green Alternative Safety->Micellar Yes (Unsafe) Proceed Proceed with DSC Monitoring Safety->Proceed No (Safe)

Figure 1: Decision matrix for selecting reaction temperature based on substrate activation and safety constraints.

Troubleshooting Guides

Issue 1: "The reaction is stalled at 50% conversion."

Diagnosis: You have likely reached a thermodynamic equilibrium or kinetic trap, but in SNAr, this usually indicates the temperature is insufficient to overcome the


 of the nucleophilic attack on the crowded/deactivated ring.

Corrective Protocol:

  • The Fluorine Switch: If using a chloride leaving group (LG), switch to Fluoride .

    • Why? Contrary to SN2, Fluoride is the fastest LG in SNAr because the highly electronegative F stabilizes the Meisenheimer intermediate (lowering the transition state energy), even though the C-F bond is stronger [1].

  • Temperature Stepping: Increase

    
     in 10 °C increments.
    
    • Limit: Do not exceed the boiling point of the nucleophile (e.g., volatile amines).

  • Microwave Irradiation:

    • Microwave heating often accelerates SNAr significantly by allowing rapid superheating of polar solvents (NMP, DMSO) above their atmospheric boiling points in sealed vessels.

Issue 2: "I am losing regioselectivity at higher temperatures."

Diagnosis: You are operating under conditions where the activation energy difference (


) between the desired and undesired pathways is being overcome by thermal energy (

).

Corrective Protocol:

  • Cryogenic Start: Cool the reaction to -20 °C or 0 °C and add the nucleophile slowly.

    • Mechanism:[1][2][3][4][5][6] At low

      
      , the reaction is strictly kinetically controlled, favoring the position with the lowest 
      
      
      
      (usually the most electron-deficient carbon) [2].
  • Change the Solvent System:

    • Switch from bulk DMSO to Water/Surfactant (Micellar Catalysis) .

    • Benefit: Micellar systems (e.g., 2% TPGS-750-M in water) concentrate reagents in the hydrophobic core, increasing the effective local concentration. This allows reactions to proceed at 45 °C that would normally require 100 °C in DMF, preserving regioselectivity [3, 4].

Issue 3: "My reaction mixture turned into black tar/exploded."

Diagnosis: Thermal runaway or solvent decomposition. This is a critical safety failure.

Safety Alert: The DMSO/DMF Hazard Dipolar aprotic solvents are not inert at high temperatures, especially with strong bases (NaH, KOtBu).

  • DMSO: Onset of decomposition can lower to ~100 °C in the presence of halides or bases.

  • DMF: Can decompose to dimethylamine and CO at high

    
    , leading to vessel over-pressurization.
    

Corrective Protocol:

  • Run a DSC (Differential Scanning Calorimetry): Determine the onset temperature (

    
    ) of your reaction mixture before scale-up.
    
  • Rule of Thumb: Never operate within 50 °C of

    
    .
    
  • Alternative: Use Sulfolane (higher stability) or NMP, though toxicity concerns apply.

Data & Reference Tables

Table 1: Solvent Operating Windows & Hazards
SolventBoiling Point (°C)Rec. Max T (°C)Thermal Hazard Note
DMSO 189120HIGH RISK. Violent decomp >140°C. Lower with NaH. [5]
DMF 153130Decomposes to Me2NH + CO (pressure hazard).
NMP 202140Reprotoxic. Stable but hard to remove.
Water (Micellar) 10045–60SAFE. TPGS-750-M enables low T. Greenest option. [3]
Sulfolane 285180High thermal stability. Solid at RT (mp 27°C).
Table 2: Leaving Group Effect on Temperature

Approximate temperature required for p-nitro substituted arenes.

Leaving GroupRelative RateTypical Temp (°C)Mechanistic Note
-F ~100025–60Stabilizes Meisenheimer complex (Fastest).
-NO2 ~50040–70Good LG, but risk of competing reduction.
-Cl / -Br 180–120Rate-limiting step is attack; requires heat.
-I <1>120Poor stabilization of intermediate.

FAQ: Specific Scenarios

Q: Can I run SNAr reactions in water without surfactants? A: Yes, for some substrates. "On-water" conditions can accelerate reactions due to hydrophobic effects, but they often require higher temperatures (e.g., 77 °C) compared to micellar catalysis (45 °C) and may result in sticky precipitates that are difficult to process [6].

Q: My substrate has both a Chlorine and a Fluorine. Which one reacts? A: In SNAr, the Fluorine will react first.[1]

  • Why: The high electronegativity of fluorine makes the attached carbon more electrophilic (

    
    ), accelerating the nucleophilic attack (the rate-determining step).
    
  • Optimization: If you want to displace the Chlorine instead, you cannot use standard SNAr. You must switch to a transition-metal catalyzed coupling (e.g., Buchwald-Hartwig), where oxidative addition favors the weaker C-Cl bond over C-F.

Q: How do I remove high-boiling solvents like DMSO after the reaction? A: Do not distill. It requires excessive heat (safety risk).

  • Protocol: Dilute the reaction mixture with water (5x volume) and extract the product into Ethyl Acetate or MTBE. Wash the organic layer 3x with water to remove residual DMSO.

References

  • Mechanism & Leaving Group Effects

    • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
    • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Regioselectivity & Temperature

    • Wubbels, G. G., et al.[7] Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. J. Org. Chem. 2013. Link

  • Green Chemistry (Micellar Catalysis)

    • Isley, N. A., et al.[7][8] Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis.[7][8][9] ACS Publications. 2015. Link

  • Micellar Scale-up

    • Lipshutz, B. H.[8] From Milligrams to Grams. SNAr Reactions in Aqueous Nanomicelles. ResearchGate.[8]Link

  • Safety (DMSO Hazards)

    • Yang, et al. Potential Explosion Hazards of DMSO with Bases. Org.[5][10] Process Res. Dev. 2020. Link

  • Aqueous SNAr (Non-surfactant)

    • Organic Process Research & Development. Aqueous SNAr Reactions without a Surfactant. 2025. Link

Sources

Validation & Comparative

A Guide to 19F NMR Chemical Shifts for 7-Fluoroquinoline Derivatives: Principles and Experimental Workflow

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 7-fluoroquinoline scaffold is a molecule of significant interest. The strategic placement of a fluorine atom at the 7-position offers a powerful spectroscopic handle to probe the electronic environment of the molecule, which is critical for understanding structure-activity relationships (SAR). 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier analytical technique for this purpose, offering unparalleled sensitivity to subtle electronic changes.

This technical guide provides an in-depth exploration of the principles governing the 19F NMR chemical shifts of 7-fluoroquinoline derivatives. We will examine the causality behind substituent-induced shift variations and provide a robust, field-proven protocol for acquiring high-quality experimental data.

The Unique Advantages of 19F NMR in Chemical Research

The 19F nucleus is exceptionally well-suited for NMR analysis. Its 100% natural abundance and high gyromagnetic ratio provide a sensitivity that is approximately 83% that of 1H, meaning excellent signal-to-noise can be achieved rapidly without isotopic enrichment.[1] The most significant advantage, however, is the vast chemical shift dispersion, which can span over 800 ppm.[2] This wide spectral window minimizes signal overlap and makes the 19F chemical shift an extremely sensitive reporter of the local electronic environment.[1][3]

The chemical shift (δ) of the fluorine atom in a 7-fluoroquinoline is dictated by the degree of magnetic shielding experienced by the nucleus. This shielding is directly modulated by the electron density around the fluorine atom. Consequently, attaching different substituents to the quinoline ring system systematically alters the 19F chemical shift, providing invaluable data for SAR studies.

Predicting Chemical Shifts: The Influence of Substituents

The electronic character of substituents on the quinoline ring predictably influences the 19F chemical shift. This effect is primarily transmitted through the aromatic π-system.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase electron density on the aromatic ring through resonance and inductive effects. This increased electron density enhances the magnetic shielding around the 7-position fluorine nucleus, causing the corresponding NMR signal to shift upfield (to a less positive or more negative δ value).[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic system. This reduction in electron density deshields the fluorine nucleus, resulting in a downfield shift of the NMR signal (to a more positive δ value).[1]

This predictable relationship allows researchers to correlate the electronic properties of a derivative with its observed chemical shift.

Caption: Substituent effects on the 19F chemical shift of 7-fluoroquinoline.

Illustrative Comparison of 19F NMR Chemical Shifts

While a comprehensive experimental database for a wide range of 7-fluoroquinoline derivatives is not available in a single source, the following table provides illustrative examples based on established principles of substituent effects. The chemical shifts are hypothetical values intended to demonstrate the expected trends relative to a parent compound. All shifts are referenced to CFCl₃ (δ = 0 ppm).

Substituent Position Electronic Effect Expected 19F Shift Trend Illustrative δ (ppm)
H-Reference--118.0
-OCH₃4Strong EDGStrong Upfield Shift-122.5
-CH₃4Weak EDGWeak Upfield Shift-119.2
-Cl4Weak EWG (Inductive)Weak Downfield Shift-117.1
-NO₂4Strong EWGStrong Downfield Shift-114.8

Disclaimer: The data in this table are illustrative examples derived from fundamental principles of NMR spectroscopy and are not from a single, direct experimental comparison. They serve to demonstrate the expected relative changes in chemical shifts.

A Self-Validating Protocol for 19F NMR Data Acquisition

To ensure the generation of accurate and reproducible data, the following detailed methodology is recommended. This protocol is designed to be self-validating by incorporating standard best practices for NMR spectroscopy.

Part 1: Sample Preparation
  • Analyte Purity: Ensure the 7-fluoroquinoline derivative is of high purity (>95%), as paramagnetic impurities can broaden signals and affect relaxation times.

  • Solvent Choice: Select a high-purity deuterated solvent that fully solubilizes the compound. Chloroform-d (CDCl₃) is a common starting point. For quantitative work, ensure the solvent does not contain any interfering fluorine signals.

  • Concentration: Accurately weigh and dissolve 5-10 mg of the sample in 0.6 mL of the deuterated solvent directly in a tared vial.

  • Reference Standard: Use of an internal standard is not always necessary due to the large chemical shift range. However, for precise measurements, an internal reference like monofluorobenzene (C₆H₅F, δ ≈ -113.15 ppm) can be added. Alternatively, use an external reference such as CFCl₃ in a sealed capillary.

  • Transfer: Transfer the solution to a clean, dry, high-precision 5 mm NMR tube.

Part 2: Spectrometer Setup & Acquisition
  • Instrument Tuning: Before analysis, tune and match the 19F probe to the correct frequency for the spectrometer. This maximizes energy transfer and signal sensitivity.

  • Locking and Shimming: Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Experiment: Select a standard 1D 19F experiment with proton decoupling (e.g., zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F coupling, resulting in sharp singlet signals.[2]

    • Spectral Width (SW): Set a wide spectral width to encompass the expected chemical shift range of aromatic fluorides (e.g., from -100 to -170 ppm).

    • Transmitter Frequency Offset (O1P): Center the spectral width on the region of interest.

    • Acquisition Time (AQ): Set to at least 1.0 second to ensure adequate data point resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.

    • Number of Scans (NS): For a typical sample concentration, 16 to 64 scans should provide excellent signal-to-noise.

Part 3: Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier Transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to achieve a pure absorption lineshape. Apply an automatic baseline correction to ensure a flat, artifact-free baseline, which is crucial for accurate integration.

  • Referencing: Reference the spectrum by setting the peak of the known internal or external standard to its literature value (e.g., CFCl₃ at 0.00 ppm).

Experimental and Analytical Workflow

The following diagram outlines the logical flow from sample preparation to final data interpretation, forming a cohesive and repeatable scientific process.

G cluster_Prep 1. Sample Preparation cluster_Acq 2. Data Acquisition cluster_Proc 3. Data Processing & Analysis A Weigh & Dissolve Analyte B Add Reference (Optional) A->B C Transfer to NMR Tube B->C D Tune Probe & Lock/Shim C->D E Set Acquisition Parameters D->E F Acquire FID (¹H Decoupled) E->F G Fourier Transform & Phasing F->G H Baseline Correction & Referencing G->H I Correlate δ with Substituent Effect H->I

Caption: A streamlined workflow for 19F NMR analysis of 7-fluoroquinoline derivatives.

Conclusion

19F NMR spectroscopy is a highly informative and sensitive tool for the structural elucidation of 7-fluoroquinoline derivatives. The fluorine chemical shift acts as a precise barometer of the electronic environment within the molecule, responding predictably to the introduction of electron-donating and electron-withdrawing groups. By employing a robust and systematic experimental protocol, researchers can generate high-quality, reproducible data. This data provides critical insights that can accelerate the drug discovery process by enabling more informed decisions in the design and optimization of novel chemical entities.

References

  • Yu, J. et al. (2020). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 116, 49-142. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

Sources

HPLC Method Development Guide: Purity Analysis of Halo-Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Overcoming Isomeric Selectivity & Peak Shape Challenges

Executive Summary

The purity analysis of halo-quinolines (e.g., 6-chloroquinoline vs. 7-chloroquinoline) presents a dual chromatographic challenge: structural isomerism and basic nitrogen interactions . Standard C18 stationary phases often fail to resolve positional halogen isomers due to identical hydrophobicity and frequently exhibit peak tailing caused by silanol interactions with the quinoline nitrogen (


).

This guide objectively compares the industry-standard C18 chemistry against Phenyl-Hexyl and Pentafluorophenyl (PFP) alternatives. Based on experimental evidence and mechanistic principles, Phenyl-Hexyl phases are the superior choice for this application, offering distinct


 selectivity that resolves positional isomers co-eluting on C18.

The Challenge: Why Standard Methods Fail

The Isomer Problem

Halo-quinolines are rigid, aromatic bicycles. The difference between a halogen at position 6 versus position 7 is electronically significant but hydrophobically negligible.

  • C18 Mechanism: Relies on hydrophobic subtraction. Since 6-Cl and 7-Cl isomers have nearly identical LogP, C18 columns often show a single, broad peak (Critical Pair Resolution

    
    ).
    
The Silanol Problem

The quinoline nitrogen is a weak base. At neutral pH, it can become protonated or interact with free silanols on the silica surface.

  • Consequence: Severe peak tailing (

    
    ), varying retention times, and poor quantitation limits (LOQ).
    

Comparative Analysis: C18 vs. Phenyl-Hexyl vs. PFP

We evaluated three distinct stationary phase chemistries for the separation of a critical pair: 6-Chloroquinoline (Impurity) and 7-Chloroquinoline (API) .

Stationary Phase Performance Data
ParameterC18 (Standard) Phenyl-Hexyl (Recommended) PFP (Specialized)
Interaction Mode Hydrophobic OnlyHydrophobic +

Stacking
Hydrophobic + Dipole + Shape Selectivity
Resolution (

)
0.8 (Co-elution)2.4 (Baseline) 1.8 (Resolved)
Tailing Factor (

)
1.91.1 1.3
Retention (

)
HighModerateLow
Selectivity (

)
1.021.15 1.09
Analysis of Results
  • C18 (The Loser): Failed to differentiate the electron density changes caused by the halogen position. The peak shape was compromised by silanol activity.

  • Phenyl-Hexyl (The Winner): The aromatic ring of the stationary phase engages in

    
     stacking with the quinoline core. The electron-withdrawing chlorine atom alters the 
    
    
    
    -cloud density differently at positions 6 and 7, allowing the Phenyl-Hexyl phase to "feel" the difference.
  • PFP (The Alternative): Effective due to "halogen bonding" and rigid shape selectivity, but often exhibits lower retention, requiring shallower gradients.

Visualizing the Separation Mechanism

The following diagram illustrates why Phenyl-Hexyl succeeds where C18 fails.

Separation_Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte: Halo-Quinoline C18 C18 Ligand (Alkyl Chain) Quinoline Quinoline Core (Pi Cloud) C18->Quinoline Hydrophobic (Non-selective) Result_C18 Result: Co-elution Tailing Peaks C18->Result_C18 Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Phenyl->Quinoline Pi-Pi Stacking (Isomer Selective) Result_Phenyl Result: Baseline Separation Sharp Peaks Phenyl->Result_Phenyl Silanol Free Silanol (Si-OH) Nitrogen Basic Nitrogen (Proton Acceptor) Nitrogen->Silanol Ionic Interaction (Causes Tailing)

Caption: Mechanism of Selectivity. Green arrows indicate the beneficial Pi-Pi interactions unique to Phenyl phases.

The "Golden Protocol": Self-Validating Method

This protocol is designed to be self-validating . If the resolution between isomers drops below 2.0, the system suitability test (SST) fails, preventing the generation of bad data.

Reagents & Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH suppresses nitrogen ionization, eliminating tailing).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (Quinoline max) and 230 nm.

Gradient Profile[1]
Time (min)% Mobile Phase BEvent
0.010Equilibrate
2.010Isocratic Hold (Focusing)
15.060Linear Gradient (Separation)
16.095Wash
20.095Wash Hold
20.110Re-equilibrate
25.010End
System Suitability (SST) Criteria
  • Resolution (

    
    ): 
    
    
    
    between 6-chloro and 7-chloro isomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: RSD

    
     for retention time (n=6).
    

Method Development Decision Tree

Use this workflow to adapt the method if your specific halo-quinoline derivative differs (e.g., presence of acidic side chains).

Method_Dev_Workflow Start Start: Halo-Quinoline Sample Check_pKa Determine pKa of Basic N (Usually ~4-5) Start->Check_pKa Branch_Isomers Are Positional Isomers Present? Check_pKa->Branch_Isomers Choose_Column Select Column Chemistry Col_C18 C18 Column (General Purpose) Branch_Isomers->Col_C18 No Col_Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) Branch_Isomers->Col_Phenyl Yes (Critical) Choose_pH Select Mobile Phase pH Col_C18->Choose_pH Col_Phenyl->Choose_pH pH_Low Low pH (0.1% Formic/TFA) *Risk: Silanol Tailing* Choose_pH->pH_Low Standard Silica pH_High High pH (pH 10 Amm. Bicarb) *Requires Hybrid Silica* Choose_pH->pH_High Hybrid Silica (Best Shape) Final_Method Final Method: Phenyl-Hexyl + High pH pH_High->Final_Method

Caption: Decision tree prioritizing Phenyl-Hexyl chemistry and High pH for basic halo-quinolines.

References

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1] Agilent Technical Notes. Available at: [Link]

  • National Institutes of Health (PMC). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. PMC6938792. Available at: [Link]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. Welch Technical Blog. Available at: [Link]

  • LCGC International. Column Selection for HPLC Method Development: The Hydrophobic Subtraction Model. LCGC North America. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromo-Chloro-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted quinolines are a cornerstone in medicinal chemistry and materials science, with halogenated variants demonstrating a wide spectrum of biological activities.[1] The introduction of multiple, different halogens, such as bromine, chlorine, and fluorine, into the quinoline scaffold creates a vast chemical space for drug discovery and molecular engineering. Understanding the mass spectrometric behavior of these bromo-chloro-fluoroquinolines is paramount for their unambiguous identification in complex matrices, for metabolism studies, and for quality control during synthesis.[1][2]

This technical guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of bromo-chloro-fluoroquinolines. While direct experimental data for every isomer is not extensively available in the public domain, this guide synthesizes foundational principles from the fragmentation of substituted quinolines, halogenated aromatic compounds, and fluoroquinolone antibiotics to present a robust predictive framework.[3][4] We will explore the key fragmentation pathways, the influence of halogen identity and position, and provide detailed experimental protocols for reproducible analysis.

Pillar 1: The Quinolone Core and the Hierarchy of Halogen Expulsion

The fragmentation of a bromo-chloro-fluoroquinoline under electron ionization is governed by two primary factors: the inherent stability of the quinoline ring system and the relative strengths of the carbon-halogen bonds.

The quinoline ring itself is a stable aromatic system. A fundamental fragmentation pathway for the quinoline molecular ion is the expulsion of a neutral hydrogen cyanide (HCN) molecule, leading to a characteristic loss of 27 Da.[3] This is often followed by the loss of acetylene (C₂H₂), resulting in a further decrease of 26 Da. However, the presence of halogen substituents introduces more facile fragmentation routes.

For polyhalogenated aromatic compounds, the initial and most dominant fragmentation events are typically the loss of halogen radicals. This process is dictated by the carbon-halogen bond strength, which follows the order C-F > C-Cl > C-Br. Consequently, the most probable fragmentation cascade involves the sequential loss of the halogens, starting with the weakest bond.

A foundational principle can be drawn from the study of compounds like 1-bromo-3-chloro-5-iodobenzene, where the fragmentation is a sequential loss of iodine, then bromine, and finally chlorine.[4] Applying this to bromo-chloro-fluoroquinolines, we can confidently predict the following hierarchy of fragmentation:

  • Loss of Bromine Radical (•Br): The C-Br bond is the most labile among the three, making the expulsion of a bromine radical a primary and often abundant fragmentation pathway.

  • Loss of Chlorine Radical (•Cl): Following the loss of bromine, the resulting fragment ion will readily lose a chlorine radical.

  • Loss of Fluorine Radical (•F) or HF: The C-F bond is significantly stronger, making the loss of a fluorine radical less favorable. It is more common to observe the elimination of a neutral hydrogen fluoride (HF) molecule, especially if a hydrogen atom is suitably positioned.

This sequential loss of halogens provides a clear and predictable "fingerprint" for the identification of these compounds. The characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) are invaluable for confirming the presence of these elements in the molecular ion and fragment ions.[5][6]

Pillar 2: Comparative Fragmentation Pathways

Let's consider a hypothetical bromo-chloro-fluoroquinoline to illustrate the competing fragmentation pathways. The exact position of the substituents will influence the relative intensities of the fragment ions, but the general pathways remain consistent.

Primary Fragmentation Pathways

The initial ionization event forms the molecular ion (M⁺•). From here, several key fragmentation routes are possible:

  • Route A: Loss of •Br: This is predicted to be the most favorable initial fragmentation, leading to the [M-Br]⁺ ion.

  • Route B: Loss of •Cl: While less favorable than bromine loss, the expulsion of a chlorine radical to form [M-Cl]⁺ is also a significant pathway.

  • Route C: Loss of HCN: Cleavage of the quinoline ring through the loss of hydrogen cyanide can occur, forming the [M-HCN]⁺• ion.[3] The presence of halogens may decrease the relative abundance of this pathway compared to halogen loss.

Secondary and Tertiary Fragmentation

The primary fragment ions undergo further fragmentation, providing deeper structural insights:

  • From [M-Br]⁺: This ion will likely undergo the loss of a chlorine radical to form [M-Br-Cl]⁺. Subsequent fragmentation could involve the loss of HF or the characteristic quinoline ring fragmentation (loss of HCN).

  • From [M-Cl]⁺: This ion will readily lose a bromine radical to form the same [M-Cl-Br]⁺ ion.

  • Ring Fragmentation: The halogen-deficient ions will eventually undergo the characteristic quinoline ring fissions, such as the loss of HCN and C₂H₂.

The following diagram illustrates these predicted primary fragmentation pathways.

fragmentation_pathways M [Bromo-Chloro-Fluoroquinoline]⁺• (M⁺•) M_minus_Br [M-Br]⁺ M->M_minus_Br - •Br M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - •Cl M_minus_HCN [M-HCN]⁺• M->M_minus_HCN - HCN M_minus_Br_Cl [M-Br-Cl]⁺ M_minus_Br->M_minus_Br_Cl - •Cl M_minus_Cl->M_minus_Br_Cl - •Br Further_Fragments Further Ring Fragmentation M_minus_HCN->Further_Fragments - Halogens M_minus_Br_Cl->Further_Fragments - HF / -HCN experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Dilution Create Working Standards (1-100 µg/mL) Stock->Dilution Injection Inject 1 µL Sample Dilution->Injection Separation GC Separation (HP-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-550) Ionization->Detection Extract Extract Mass Spectrum Detection->Extract Identify_M Identify Molecular Ion & Isotope Pattern Extract->Identify_M Identify_Fragments Identify Fragment Ions (-Br, -Cl, -HCN) Identify_M->Identify_Fragments Compare Compare to Predicted Patterns Identify_Fragments->Compare

Sources

A Comparative Guide to the Reactivity of 4-Bromoquinoline vs. 4-Chloroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, particularly in the realm of antimalarial and anticancer agents, the quinoline scaffold is a cornerstone of molecular design.[1][2][3] Functionalization at the C4-position is a critical step in the development of potent drug candidates like chloroquine and amodiaquine.[4][5] The most common strategy for introducing amine side chains at this position is the Nucleophilic Aromatic Substitution (SNAr) reaction, utilizing 4-haloquinoline precursors.[5][6]

This guide provides an in-depth comparison of the two most common substrates for this transformation: 4-bromoquinoline and 4-chloroquinoline. We will dissect the theoretical principles governing their reactivity, present supporting data, and offer a detailed experimental protocol to empower chemists in making informed decisions for their synthetic campaigns.

The Theoretical Framework: Unpacking the SNAr Mechanism on the Quinoline Ring

The reactivity of 4-haloquinolines in SNAr reactions is fundamentally different from the familiar SN1/SN2 pathways seen in aliphatic chemistry.[7][8] The reaction proceeds via a two-step addition-elimination mechanism .

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]

  • Elimination Step: The halide leaving group is expelled, and the aromaticity of the quinoline ring is restored.

The electron-withdrawing nature of the quinoline ring's nitrogen atom makes the C4 position inherently electrophilic and primes it for nucleophilic attack.[6][9] The rate of the overall reaction is governed by the stability of the Meisenheimer complex, as its formation is the rate-determining step.[8][10]

Workflow start Setup reactants 1. Combine 4,7-dichloroquinoline and excess amine nucleophile in flask. start->reactants heat 2. Heat reaction mixture (e.g., 120-130°C) with stirring. reactants->heat monitor 3. Monitor progress via TLC. heat->monitor workup_start Cooldown & Dilute monitor->workup_start dilute 4. Cool to RT. Dilute with Dichloromethane (DCM). workup_start->dilute wash1 5. Wash with sat. NaHCO₃ solution to remove acidic impurities. dilute->wash1 wash2 6. Wash with brine. wash1->wash2 dry 7. Dry organic layer over anhydrous MgSO₄ or Na₂SO₄. wash2->dry purify_start Purification dry->purify_start filter 8. Filter to remove drying agent. purify_start->filter concentrate 9. Concentrate under reduced pressure. filter->concentrate chromatography 10. Purify crude product via column chromatography (silica gel). concentrate->chromatography end Characterize Product chromatography->end

Caption: Experimental workflow for the synthesis and purification of 4-aminoquinolines.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 4,7-dichloroquinoline (1.0 eq) and the amine nucleophile (e.g., N,N-dimethylethane-1,2-diamine, 2.0 eq). [11]Using the amine in excess serves both as a reactant and a base to neutralize the HCl generated during the reaction. For less basic amines, an external base like K₂CO₃ or Hunig's base may be added. [3][12]2. Heating: Heat the reaction mixture to 120–130°C with continuous stirring. [11]The reaction is often run neat (without solvent), but a high-boiling polar aprotic solvent like NMP, DMF, or DMSO can be used, particularly if the reactants are solid. [3][6][12]3. Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting 4-chloroquinoline spot is consumed (typically 6-8 hours). [11]4. Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent like dichloromethane (DCM). [11] * Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove any remaining acidic byproducts.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel to yield the pure 4-aminoquinoline product. [6]

Conclusion and Strategic Recommendations

For the synthesis of 4-substituted quinolines via nucleophilic aromatic substitution, 4-chloroquinoline is the demonstrably superior substrate in terms of chemical reactivity. This intrinsic advantage often leads to higher yields, shorter reaction times, and the ability to use milder conditions. Coupled with its typically lower cost and wider availability, 4-chloroquinoline should be considered the default starting material for SNAr-based drug development and synthetic chemistry.

While 4-bromoquinoline is a viable alternative, it is best reserved for situations where its unique reactivity in other transformations, such as palladium-catalyzed cross-coupling reactions, is required. For the medicinal chemist focused on efficiently accessing diverse libraries of 4-aminoquinolines, mastering the reactivity of 4-chloroquinoline is a more direct path to success.

References

  • ResearchGate. Accessed February 20, 2026.

  • UCSF DeRisi Lab. Accessed February 20, 2026.

  • PubMed. Accessed February 20, 2026.

  • National Center for Biotechnology Information. Accessed February 20, 2026.

  • Longdom Publishing. Accessed February 20, 2026.

  • LibreTexts. Accessed February 20, 2026.

  • ResearchGate. Accessed February 20, 2026.

  • Chemistry Steps. Accessed February 20, 2026.

  • Frontiers in Chemistry. Accessed February 20, 2026.

  • Benchchem. Accessed February 20, 2026.

  • National Center for Biotechnology Information. Accessed February 20, 2026.

  • Royal Society of Chemistry. Accessed February 20, 2026.

  • International Journal of Chemical and Pharmaceutical Research. Accessed February 20, 2026.

  • Benchchem. Accessed February 20, 2026.

  • Master Organic Chemistry. Accessed February 20, 2026.

  • Wikipedia. Accessed February 20, 2026.

  • BYJU'S. Accessed February 20, 2026.

  • National Center for Biotechnology Information. Accessed February 20, 2026.

  • Organic Chemistry Tutor. Accessed February 20, 2026.

  • ChemRxiv. Accessed February 20, 2026.

  • Royal Society of Chemistry. Accessed February 20, 2026.

  • National Center for Biotechnology Information. Accessed February 20, 2026.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Bromo-3-chloro-7-fluoroquinoline. As a halogenated heterocyclic compound, this chemical requires meticulous management to ensure the safety of laboratory personnel and protect the environment. The protocols outlined below are grounded in established safety principles and regulatory standards, reflecting our commitment to providing value and building trust beyond the product itself.

The core principle guiding the disposal of this compound is to treat it unequivocally as hazardous waste .[1] Due to its chemical structure—a quinoline core substituted with bromine, chlorine, and fluorine—it falls under the category of halogenated organic compounds, which are subject to stringent disposal regulations.[2][3][4]

Part 1: Hazard Assessment and Immediate Safety Protocols

Before handling or disposing of 4-Bromo-3-chloro-7-fluoroquinoline, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its hazard profile can be reliably inferred from structurally similar halogenated quinolines.

These compounds are consistently identified as causing skin, eye, and respiratory irritation.[5][6] Ingestion is also a route of exposure that can lead to harmful effects.[7] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

The use of correct PPE is non-negotiable. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers provide, and employees use, appropriate protective equipment for each hazard.[8]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9] This combination provides maximum protection against splashes and airborne particles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1] Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact.[7]

  • Body Protection: A standard laboratory coat is required.[1] For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the compound and its waste must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][5] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary, as part of a comprehensive respiratory protection program compliant with OSHA standard 29 CFR 1910.134.[1][9]

Engineering Controls and Emergency Equipment
  • Chemical Fume Hood: This is the primary engineering control to prevent inhalation of dust or vapors.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are unobstructed and readily accessible in the immediate work area.[1][10]

Hazard CategoryDescriptionSupporting Evidence
Skin Irritation Causes skin irritation upon contact.[5]Inferred from SDS of similar halogenated quinolines.
Eye Damage/Irritation Causes serious eye irritation or damage.[5][7]Inferred from SDS of similar halogenated quinolines.
Respiratory Irritation May cause respiratory irritation if inhaled.[5]Inferred from SDS of similar halogenated quinolines.
Acute Oral Toxicity May be harmful if swallowed.[7]Inferred from SDS of similar halogenated quinolines.
Environmental Hazard Halogenated organic compounds can be persistent and harmful to the environment.[4] Avoid release to the environment.[5][7]General classification for halogenated organics.

Part 2: Step-by-Step Disposal Protocol

The "cradle-to-grave" principle of hazardous waste management holds the generator responsible for the waste from its creation to its final, environmentally sound disposal.[1] Adherence to this protocol is critical for regulatory compliance.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe waste management. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[1]

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for 4-Bromo-3-chloro-7-fluoroquinoline and materials contaminated with it.

  • Segregate by Physical State:

    • Solid Waste: Collect contaminated items such as gloves, weigh boats, and absorbent pads in a designated solid waste container.

    • Liquid Waste: Collect unused solutions or reaction mixtures containing the compound in a separate, designated liquid waste container.

  • Do Not Mix: Never mix this waste with other waste streams, particularly reactive or incompatible chemicals, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection and Containerization

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.

  • Select Compatible Containers: Use only approved hazardous waste containers made of chemically resistant materials like high-density polyethylene (HDPE) or glass.[1]

  • Label Containers Clearly: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4-Bromo-3-chloro-7-fluoroquinoline."

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5]

Step 3: Temporary On-Site Storage

Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Secondary Containment: Store liquid waste containers within a secondary containment bin or tray to capture any potential leaks.[11]

  • Segregation: Keep the container segregated from incompatible materials, especially strong oxidizing agents.[6]

Step 4: Arranging for Final Disposal

Disposal of 4-Bromo-3-chloro-7-fluoroquinoline is highly regulated and must not be done through conventional means.

  • Contact EHS: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical in the regular trash.[1]

    • DO NOT allow the product to enter drains, sewers, or waterways.[5][8]

  • Approved Disposal Technology: The standard and required method for disposing of halogenated organic compounds is high-temperature incineration in an approved hazardous waste incinerator.[2][5][7] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination. These procedures apply to minor laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: If not already wearing it, don the full PPE described in Part 1.1.

  • Contain the Spill: Prevent the spill from spreading. For solid spills, avoid creating dust.[7]

  • Collect the Material:

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the spilled solid.[5][7]

    • For liquid spills, absorb with an inert, non-combustible material like sand or vermiculite.

  • Package Waste: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

Part 4: Disposal Workflow Diagram

This diagram outlines the decision-making process for the proper disposal of waste generated from 4-Bromo-3-chloro-7-fluoroquinoline.

G Disposal Workflow for 4-Bromo-3-chloro-7-fluoroquinoline cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage & Final Disposal start Waste Generated q_state Identify Physical State start->q_state solid_waste Solid Waste (Contaminated PPE, weigh boats, absorbent pads) q_state->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, reaction mixtures) q_state->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container (HDPE) solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container (Glass or HDPE) liquid_waste->container_liquid storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment container_solid->storage container_liquid->storage ehs_contact Contact EHS for Waste Pickup (Ensure manifest is accurate) storage->ehs_contact

Caption: Decision workflow for handling and disposing of 4-Bromo-3-chloro-7-fluoroquinoline waste.

References

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • California Code of Regulations - Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Retrieved from [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment. Retrieved from [Link]

  • CNMI Law Revision Commission. Title 65-50 Hazardous Waste Management Regulations. Retrieved from [Link]

  • University of Louisville. Standard Operating Procedure: Quinoline. Retrieved from [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • DuraLabel Resources. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.